AG3.0
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H66N14O11 |
|---|---|
Molecular Weight |
979.1 g/mol |
IUPAC Name |
N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide |
InChI |
InChI=1S/C45H66N14O11/c1-29(60)57-35(7-3-5-19-50-42(67)26-54-40(65)15-13-38(63)52-21-17-32-24-48-28-56-32)44(69)59-36(22-30-8-10-33(61)11-9-30)45(70)58-34(43(46)68)6-2-4-18-49-41(66)25-53-39(64)14-12-37(62)51-20-16-31-23-47-27-55-31/h8-11,23-24,27-28,34-36,61H,2-7,12-22,25-26H2,1H3,(H2,46,68)(H,47,55)(H,48,56)(H,49,66)(H,50,67)(H,51,62)(H,52,63)(H,53,64)(H,54,65)(H,57,60)(H,58,70)(H,59,69)/t34?,35-,36-/m0/s1 |
InChI Key |
SVENBCGZRXROGZ-NXSNGYACSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
AG3.0 Monoclonal Antibody: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AG3.0 monoclonal antibody is a murine IgG1 kappa antibody that exhibits broad reactivity against the Gag capsid protein (p24) of primate lentiviruses.[1][2] This reagent is a valuable tool for the detection and characterization of Human Immunodeficiency Virus type 1 (HIV-1), HIV-2, and Simian Immunodeficiency Virus (SIV).[1][2] Developed by immunizing mice with whole inactivated SIVagmTYO-1, this compound recognizes a highly conserved epitope, making it a versatile antibody for various immunoassays.[2] This guide provides a comprehensive overview of the this compound antibody, including its binding characteristics, epitope specificity, and detailed protocols for its application in key immunological assays.
Core Characteristics
| Property | Description | Reference |
| Antibody ID | This compound | [1][2] |
| Clonality | Monoclonal | [3] |
| Host Species | Mouse | [3] |
| Isotype | IgG1 | [2] |
| Target Antigen | HIV-1 Capsid Protein (p24) | [1][3] |
| Recognized Epitope | SPRTLNA | [2] |
| Cross-Reactivity | HIV-1, HIV-2, SIVmac, SIVagm | [1][2] |
Quantitative Data: Binding Affinity
The binding affinity of the this compound monoclonal antibody to various SIV Gag proteins has been determined using surface plasmon resonance (SPR). The dissociation constants (kD) are summarized below.
| Antigen | Dissociation Constant (kD) (nM) |
| SIVagmVer Gag | 3.7 |
| SIVmac Gag | 20 |
| SIVagmSab Gag | 35 |
Data sourced from Virology (2012) "Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages".[2]
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the detection of HIV-1 p24 antigen.
Materials:
-
This compound Monoclonal Antibody (Capture Antibody)
-
Biotinylated anti-p24 Antibody (Detection Antibody)
-
Recombinant HIV-1 p24 standard
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the this compound antibody to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted antibody to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Wash the plate three times with Wash Buffer. Prepare serial dilutions of the recombinant p24 standard and the samples in Blocking Buffer. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times with Wash Buffer. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times with Wash Buffer. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature.
-
Development: Wash the plate five times with Wash Buffer. Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 450 nm using a plate reader.
Western Blot
This protocol outlines the use of this compound for the detection of p24 in cell lysates.
Materials:
-
This compound Monoclonal Antibody
-
Cell lysate containing HIV-1 p24
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
HRP-conjugated anti-mouse secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the this compound antibody in Blocking Buffer (typically 1:1000 to 1:5000). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-mouse secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Immunoprecipitation (IP)
This protocol details the procedure for immunoprecipitating p24 from cell lysates using this compound.
Materials:
-
This compound Monoclonal Antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Cell lysate containing HIV-1 p24
-
IP Lysis Buffer (e.g., RIPA buffer)
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., Laemmli sample buffer)
Procedure:
-
Pre-clearing (Optional): Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add 1-5 µg of this compound antibody to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add an appropriate amount of Protein A/G beads to the lysate-antibody mixture. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer.
-
Elution: Resuspend the beads in Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to elute the protein-antibody complex.
-
Analysis: Centrifuge to pellet the beads and collect the supernatant for analysis by Western blot.
Visualizations
Experimental Workflows
Caption: Workflow for a sandwich ELISA using this compound.
Caption: Workflow for Western Blotting using this compound.
Caption: Workflow for Immunoprecipitation using this compound.
References
- 1. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum HIV-1 p24 antibody, HIV-1 RNA copy number and CD4 lymphocyte percentage are independently associated with risk of mortality in HIV-1-infected children. National Institute of Child Health and Human Development Intravenous Immunoglobulin Clinical Trial Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
AG3.0 Monoclonal Antibody: A Technical Guide to Specificity and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AG3.0 is a murine monoclonal antibody renowned for its broad reactivity against the Gag capsid protein (p24-p27) of various primate lentiviruses. This technical guide provides an in-depth overview of the this compound antibody's specificity, reactivity, and its application in key immunoassays. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical data and methodologies required for the effective utilization of this versatile reagent.
Core Characteristics
The this compound antibody was generated by immunizing mice with whole inactivated Simian Immunodeficiency Virus (SIVagmTYO-1).[1] It exhibits remarkable cross-reactivity, a feature that makes it a valuable tool in HIV/SIV research.
-
Antibody Type: Mouse IgG1
-
Target Antigen: Gag capsid protein (p24-p27) and its precursors (p38, p55, p150) of primate lentiviruses.[1]
-
Recognized Epitope: The antibody recognizes a highly conserved 7-mer peptide sequence, SPRTLNA , located in the N-terminal region of the Gag capsid.[1]
-
Availability: The this compound hybridoma and purified antibody are available through the NIH HIV Reagent Program under catalog number 4121.[1] Recombinant versions are also commercially available.[2]
Quantitative Data Summary
The binding affinity and detection sensitivity of the this compound antibody have been quantitatively assessed, demonstrating its high affinity and utility in sensitive assays.
Table 1: Binding Affinity of this compound to SIV Gag Proteins
| Antigen | Dissociation Constant (Kd) |
| SIVagmVer Gag | 3.7 nM |
| SIVmac Gag | 20 nM |
| SIVagmSab Gag | 35 nM |
Data obtained via Surface Plasmon Resonance (SPR) analysis.[1]
Table 2: Antigen Capture Assay Performance
| Assay Target | Lower Limit of Detection |
| HIV-1 Gag p24 | 100 pg/mL |
Performance of an in-house antigen capture ELISA developed using the this compound antibody.[1][3]
Reactivity Profile
The this compound antibody demonstrates a broad reactivity profile, recognizing the Gag capsid protein from multiple primate lentivirus lineages. This extensive cross-reactivity is attributed to the highly conserved nature of its target epitope.
Table 3: Cross-Reactivity of this compound Antibody
| Virus Lineage | Reactivity |
| HIV-1 | + |
| HIV-2 | + |
| SIVmac | + |
| SIVagm | + |
| SIVrcm | + |
| SIVsun | - |
| SIVlho | - |
| SIVsyk | - |
Reactivity determined by an this compound-based antigen capture ELISA.[1]
Experimental Protocols & Methodologies
The this compound antibody is a robust reagent suitable for a variety of standard immunoassays. Below are detailed methodologies for its application in Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Western Blotting
This protocol provides a general framework for the detection of Gag p24/p27 in cell lysates or purified viral preparations using the this compound antibody.
1. Sample Preparation:
- Lyse cells or viral pellets in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- Mix 20-30 µg of total protein with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.
2. SDS-PAGE:
- Load samples onto a 12% polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom of the gel.
3. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour in a wet transfer system.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the this compound primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal dilution should be empirically determined.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 5-10 minutes each with TBST.
5. Detection:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using an imaging system.
Antigen Capture ELISA
This protocol is based on the in-house assay developed for the sensitive detection of HIV-1 p24.[1]
1. Plate Coating:
- Dilute purified this compound antibody to a final concentration of 0.675 µ g/well in a carbonate-bicarbonate coating buffer (pH 9.6).
- Add 100 µL of the diluted antibody to each well of a 96-well ELISA plate.
- Incubate the plate overnight at 4°C.
2. Blocking:
- Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
- Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to each well.
- Incubate for 1-2 hours at room temperature.
3. Sample Incubation:
- Wash the plate three times with Wash Buffer.
- Add 100 µL of standards (recombinant p24) and samples (e.g., viral culture supernatant) to the appropriate wells. For viral samples, pre-treatment with 0.2% Tween 20 can facilitate antigen exposure.
- Incubate for 2 hours at 37°C or overnight at 4°C.
4. Detection:
- Wash the plate four times with Wash Buffer.
- Add 100 µL of a biotinylated polyclonal anti-HIV-1 p24 detection antibody (from an SIV-infected monkey or a commercial source) diluted in Blocking Buffer to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate four times with Wash Buffer.
- Add 100 µL of streptavidin-HRP conjugate diluted in Blocking Buffer to each well.
- Incubate for 30-60 minutes at room temperature in the dark.
- Wash the plate five times with Wash Buffer.
5. Signal Development and Measurement:
- Add 100 µL of TMB substrate solution to each well.
- Incubate at room temperature in the dark until sufficient color development is observed (typically 15-30 minutes).
- Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
- Read the absorbance at 450 nm using a microplate reader.
Visualizations
Western Blot Workflow
Caption: A generalized workflow for detecting Gag p24/p27 using the this compound antibody in a Western blot assay.
Antigen Capture ELISA Workflow
Caption: Key steps in the this compound-based antigen capture ELISA for the quantification of Gag p24/p27.
This compound Binding Specificity
Caption: The this compound antibody specifically recognizes the conserved 'SPRTLNA' epitope within the Gag capsid protein.
References
- 1. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Anti-HIV-1 p24 Recombinant Antibody (clone this compound) - Creative Biolabs [creativebiolabs.net]
- 3. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
AG3.0 Antibody Epitope Mapping: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the epitope mapping of the AG3.0 antibody, a murine monoclonal antibody with broad reactivity against the Gag capsid protein of several primate lentiviruses. The information presented herein is intended to assist researchers and professionals in understanding the binding characteristics of this antibody and the methodologies employed for its characterization.
Introduction
The this compound antibody is a valuable tool in HIV/SIV research due to its ability to recognize a conserved epitope on the Gag capsid protein (p24-27) and its precursors (p38, p55, and p150) across multiple primate lentivirus lineages, including HIV-1, HIV-2, SIVmac, and SIVagm.[1] This broad reactivity makes it suitable for various applications, including the development of antigen capture assays for viral quantification.[1] Understanding the precise epitope and binding kinetics of this compound is crucial for its effective use in research and for the potential development of humanized antibodies for therapeutic or diagnostic purposes.[1]
Quantitative Data Summary
The binding affinity of the this compound antibody to various SIV Gag proteins has been quantified using surface plasmon resonance (SPR). The apparent dissociation constants (Kd) are summarized in the table below, providing a clear comparison of the antibody's binding strength to different viral antigens.
| Antigen | Apparent Dissociation Constant (Kd) |
| SIVagmVer Gag | 3.7 nM |
| SIVmac Gag | 20 nM |
| SIVagmSab Gag | 35 nM |
| Table 1: Binding Affinities of this compound to SIV Gag Proteins.[1] |
Experimental Protocols
Epitope Mapping using Overlapping Peptides
The epitope of the this compound antibody was successfully mapped using an overlapping peptide scanning strategy. This method is effective for identifying linear epitopes.
Initial Mapping:
-
Peptide Library: A set of 22 overlapping 20-mer peptides, with a 10-amino acid overlap spanning the SIVmac251 Gag protein, was used.[1]
-
Binding Assay: The reactivity of the this compound antibody to each peptide was tested.
-
Results: this compound was found to react with a single 20-mer peptide (HLPLSPRTLNAWVKLIEEKK), indicating the location of the epitope.[1]
Fine Mapping:
-
Peptide Synthesis: To further define the minimal epitope, a series of 13-mer peptides with a 12-amino acid overlap, covering the region identified in the initial mapping, were synthesized directly on a cellulose (B213188) membrane.[1]
-
Detection: The binding of the this compound antibody to the peptide array was visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
Minimal Epitope: This fine mapping identified the minimal epitope recognized by this compound as the conserved 7-mer sequence SPRTLNA .[1]
Surface Plasmon Resonance (SPR) for Binding Kinetics
The binding kinetics and affinity of the this compound antibody were determined using SPR technology.
-
Immobilization: The this compound antibody was immobilized on a sensor chip.
-
Analyte Injection: Purified SIV Gag proteins (SIVagmVer, SIVmac, and SIVagmSab) at various concentrations were injected over the sensor chip surface.
-
Data Acquisition: The association and dissociation of the Gag proteins were monitored in real-time by measuring the change in response units (RU).
-
Data Analysis: The apparent dissociation constants (Kd) were calculated from the equilibrium binding measurements using evaluation software.[1] The dissociation curves were also analyzed to compare the stability of the antibody-antigen complexes.[1]
HIV/SIV Gag Protein and Viral Lifecycle
The Gag polyprotein is a key structural component of HIV and SIV. It plays a central role in the assembly, maturation, and release of new viral particles from an infected host cell. The this compound antibody, by binding to a conserved epitope on the capsid domain of Gag, has the potential to interfere with these critical processes. The following diagram illustrates the major steps of the HIV/SIV lifecycle where the Gag protein is involved.
Conclusion
The this compound antibody demonstrates broad cross-reactivity to a conserved linear epitope, SPRTLNA, on the Gag capsid protein of multiple primate lentiviruses. The quantitative binding data and detailed experimental protocols provided in this guide offer valuable information for researchers utilizing this antibody. The ability of this compound to target a critical structural protein of HIV/SIV underscores its importance in the ongoing efforts to develop effective diagnostics and therapeutics against these viruses.
References
A Comprehensive Technical Guide on the Cross-Reactivity of the AG3.0 Antibody with HIV Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AG3.0 antibody is a murine monoclonal antibody renowned for its broad cross-reactivity against the Gag capsid protein (p24-27) of various primate lentiviruses, including the Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth analysis of the this compound antibody's interaction with different HIV strains, summarizing key quantitative data, detailing experimental methodologies, and visualizing essential workflows. The information presented herein is intended to be a valuable resource for researchers and professionals involved in HIV research and the development of diagnostic and therapeutic tools.
The this compound antibody targets a highly conserved epitope within the Gag protein, making it a powerful tool for the detection of a wide range of HIV and Simian Immunodeficiency Virus (SIV) isolates. Its utility has been demonstrated in various immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting.[1][2]
This compound Antibody: Target and Epitope Specificity
The this compound antibody specifically recognizes the HIV Gag capsid protein, a key structural component of the virus. The precise epitope has been mapped to a highly conserved 7-amino acid sequence: SPRTLNA .[1] The conservation of this epitope across different primate lentivirus lineages is the basis for the antibody's broad reactivity.[1]
The SPRTLNA epitope is notably conserved in the following viral lineages:
-
HIV-1 and SIVcpz
-
HIV-2 and SIVsmm
-
SIVagm
-
SIVrcm
Conversely, variations in this epitope in other SIV strains, such as SIVlho and SIVsun, are significant enough to prevent this compound binding.[1]
Quantitative Data on this compound Cross-Reactivity
The cross-reactivity of the this compound antibody has been quantified through various experimental approaches, primarily focusing on its application in antigen detection and its binding affinity to Gag proteins from different viral strains.
Antigen Detection Sensitivity
An in-house antigen capture ELISA developed using the this compound antibody demonstrated a lower detection limit of 100 pg/ml for HIV-1 Gag p24.[1] This level of sensitivity is comparable to commercially available SIV p27 antigen ELISA kits.[1]
Binding Affinity
Surface Plasmon Resonance (SPR) has been employed to determine the binding affinity of this compound to purified Gag proteins from different SIV strains. The following table summarizes the reported dissociation constants (Kd).
| Viral Strain | Gag Protein | Dissociation Constant (Kd) |
| SIVagmVer | Gag | 3.7 nM |
| SIVmac | Gag | 20 nM |
| SIVagmSab | Gag | 35 nM |
Data sourced from a study characterizing the this compound monoclonal antibody.[1]
The binding kinetics of this compound also exhibit interesting variations. The antibody shows a faster binding on/off rate for SIVagmVer and SIVmac Gag compared to SIVagmSab Gag, suggesting that amino acid differences outside the core SPRTLNA epitope may influence the binding interaction.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing the this compound antibody for the detection and quantification of HIV Gag proteins.
Antigen Capture ELISA for HIV-1 p24 Quantification
This protocol describes a sandwich ELISA for the quantification of HIV-1 p24 antigen in cell culture supernatants.
Materials:
-
96-well microtiter plates
-
This compound monoclonal antibody (capture antibody)
-
Biotinylated anti-HIV-1 p24 antibody (detection antibody)
-
Recombinant HIV-1 p24 protein (for standard curve)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Sample lysis buffer (if detecting intracellular p24)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound antibody at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add serially diluted recombinant p24 standards and test samples to the wells. Incubate for 2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Repeat the washing step thoroughly.
-
Substrate Development: Add TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance values of the recombinant p24 standards and calculate the concentration of p24 in the test samples.
Western Blot for Detection of HIV Gag Proteins
This protocol outlines the use of the this compound antibody for the detection of HIV Gag proteins and their precursors in cell lysates or viral preparations.
Materials:
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
This compound monoclonal antibody (primary antibody)
-
HRP-conjugated anti-mouse IgG (secondary antibody)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween 20)
-
Enhanced Chemiluminescence (ECL) substrate
-
X-ray film or digital imaging system
Procedure:
-
Sample Preparation: Prepare viral or cell lysates in a suitable lysis buffer containing protease inhibitors.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the this compound antibody at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-mouse secondary antibody at an optimized dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Expose the membrane to X-ray film or capture the signal using a digital imaging system to visualize the protein bands corresponding to Gag (p24) and its precursors (e.g., p55).
Visualizations
The following diagrams illustrate key experimental workflows and the logical relationship of this compound's cross-reactivity.
Caption: Workflow for this compound-based Antigen Capture ELISA.
Caption: Workflow for Western Blotting using this compound.
Caption: this compound cross-reactivity with primate lentiviruses.
References
An In-Depth Technical Guide to the AG3.0 Antibody for SIV Gag Protein Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the AG3.0 monoclonal antibody, a critical tool for the detection and quantification of the Simian Immunodeficiency Virus (SIV) Gag protein. This document details the antibody's characteristics, quantitative data, and detailed experimental protocols for its application in various immunoassays.
Introduction to the this compound Antibody
The this compound antibody is a murine monoclonal antibody (isotype IgG1) renowned for its broad cross-reactivity with the Gag capsid proteins (p24-27) and their precursors (p38, p55, and p150) across major primate lentivirus lineages.[1] Developed by immunizing mice with whole inactivated SIVagmTYO-1, this compound is a versatile reagent for researchers studying SIV and HIV.[1] Its epitope has been mapped to the highly conserved seven-amino-acid sequence, SPRTLNA, within the capsid protein, which accounts for its wide-ranging reactivity.[1] This antibody is available through the NIH HIV Reagent Program under catalog number 4121.[1]
Quantitative Data
The following tables summarize the key quantitative characteristics of the this compound antibody, providing essential data for experimental design and interpretation.
Table 1: Specificity and Reactivity of this compound
| Antigen | Virus Lineage | Reactivity |
| Gag p24-27 | HIV-1, HIV-2, SIVmac, SIVagm, SIVrcm | + |
| Gag Precursors (p38, p55, p150) | HIV-1, HIV-2, SIVmac, SIVagm | + |
| Gag p27 | SIVsun, SIVlho, SIVsyk | - |
Data compiled from Sanders-Beer et al., 2012.[1]
Table 2: Binding Affinity and Kinetics
| SIV Gag Protein | Apparent Dissociation Constant (Kd) | Binding/Dissociation Rate |
| SIVagmVer | 3.7 nM | Faster |
| SIVmac | 20 nM | Faster |
| SIVagmSab | 35 nM | Slower |
Binding affinity was determined using surface plasmon resonance (SPR) technology.[1]
Table 3: Application-Specific Performance
| Application | Parameter | Value |
| Antigen Capture ELISA | Lower Limit of Detection (HIV-1 p24) | 100 pg/ml |
| Antigen Capture ELISA | Optimal Coating Concentration | 0.675 µ g/well |
Performance data is based on an in-house developed antigen capture assay.[1]
SIV Gag Protein Lifecycle and the Role of this compound
The SIV Gag polyprotein is fundamental to the virus lifecycle, orchestrating the assembly and release of new viral particles. The this compound antibody is instrumental in detecting and quantifying this key viral component. The following diagram illustrates the major steps in the SIV Gag lifecycle.
Caption: Workflow of SIV Gag protein from translation to virion maturation.
Experimental Protocols
The following sections provide detailed methodologies for the application of the this compound antibody in key immunoassays. These protocols are derived from published research and standard immunoassay procedures. Optimization may be required for specific experimental conditions.
Western Blotting
This protocol outlines the detection of SIV Gag proteins in cell lysates or purified virus preparations.
Caption: Step-by-step workflow for Western blotting using the this compound antibody.
Protocol Details:
-
Sample Preparation:
-
For cell lysates, wash 1-5 x 10^6 cells with cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
For viral samples, lyse purified virus in 2x SDS-PAGE sample buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-40 µg of total protein per lane on a 10-12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour or semi-dry transfer at 25V for 30 minutes.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with this compound antibody diluted in blocking buffer. A starting dilution of 1:1000 to 1:5000 is recommended.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody (diluted according to manufacturer's instructions) in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
-
Imaging:
-
Expose the membrane to X-ray film or capture the signal using a digital imaging system.
-
Antigen Capture ELISA
This protocol describes a sandwich ELISA for the quantification of SIV Gag protein in samples such as cell culture supernatants or plasma.
Caption: Sequential steps for an SIV Gag antigen capture ELISA.
Protocol Details:
-
Plate Coating:
-
Coat a 96-well ELISA plate with 0.675 µ g/well of purified this compound antibody in a suitable coating buffer (e.g., PBS, pH 7.4).[1]
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
-
Blocking:
-
Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with PBST.
-
-
Sample Incubation:
-
Add standards (recombinant SIV p27) and samples to the wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with PBST.
-
-
Detection Antibody:
-
Add a biotinylated polyclonal anti-SIV antibody diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate three times with PBST.
-
-
Enzyme Conjugate:
-
Add Streptavidin-HRP conjugate diluted in blocking buffer.
-
Incubate for 30 minutes at room temperature.
-
-
Washing:
-
Wash the plate five times with PBST.
-
-
Substrate Development:
-
Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).
-
-
Stop Reaction:
-
Add a stop solution (e.g., 2N H2SO4).
-
-
Read Plate:
-
Read the absorbance at 450 nm on a microplate reader.
-
Radioimmunoprecipitation (RIPA)
This protocol is for the precipitation of radiolabeled SIV Gag proteins from infected cell lysates.
Protocol Details:
-
Cell Labeling and Lysis:
-
Metabolically label SIV-infected cells with [35S]methionine/cysteine for 4-6 hours.
-
Wash cells with cold PBS and lyse in RIPA buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the this compound antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash three to five times with cold RIPA buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen for autoradiography.
-
Conclusion
The this compound monoclonal antibody is a robust and versatile tool for the specific detection and quantification of SIV Gag proteins. Its broad cross-reactivity across different primate lentiviruses makes it particularly valuable for comparative studies in HIV/SIV research. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers and professionals in the field, facilitating the effective application of this important reagent in the development of diagnostics and therapeutics.
References
AG3.0 Antibody: A Comprehensive Technical Guide for Primate Lentivirus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AG3.0 monoclonal antibody is a critical tool for researchers studying primate lentiviruses, including Simian Immunodeficiency Virus (SIV) and Human Immunodeficiency Virus (HIV). This murine IgG1 antibody exhibits broad cross-reactivity with the Gag capsid protein (p24-27) and its precursors across several major primate lentivirus lineages. Its ability to recognize a conserved epitope makes it invaluable for the detection and quantification of a wide range of HIV/SIV capsid antigens, facilitating studies in viral pathogenesis, vaccine development, and antiviral drug discovery. This guide provides an in-depth overview of the this compound antibody, including its generation, binding characteristics, and detailed protocols for its application in key immunoassays.
Core Data Summary
The following tables summarize the key quantitative data regarding the this compound antibody's cross-reactivity and binding affinity, enabling at-a-glance comparison for researchers selecting reagents for their studies.
Table 1: Cross-Reactivity of this compound Antibody with Primate Lentiviruses
| Lentivirus Lineage | Virus/Isolate | Reactivity (Immunoblotting) | Reactivity (Antigen Capture ELISA) |
| SIVagm | SIVagmVER | Positive | Positive |
| SIVagmGRI | Positive | Not Specified | |
| SIVagmSAB | Positive | Positive | |
| SIVagmTAN | Positive | Not Specified | |
| SIVmac/HIV-2 | SIVmac | Positive | Positive |
| HIV-2 | Positive | Positive | |
| HIV-1 | HIV-1 | Positive | Positive |
| SIVrcm | Not Specified | Not Specified | Positive |
| SIVsun | Not Specified | Not Specified | Negative |
| SIVlho | Not Specified | Not Specified | Negative |
| SIVsyk | Not Specified | Not Specified | Negative |
Data compiled from Sanders-Beer et al.[1][2]
Table 2: Binding Affinity of this compound Antibody to SIV Gag Proteins
| SIV Gag Protein | Apparent Dissociation Constant (kD) |
| SIVagmVer | 3.7 nM |
| SIVmac | 20 nM |
| SIVagmSab | 35 nM |
Data obtained using Surface Plasmon Resonance (SPR) analysis.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments involving the this compound antibody. These protocols are based on the procedures described in the primary literature and supplemented with established methodologies in the field.
Production of this compound Monoclonal Antibody via Hybridoma Technology
This protocol outlines the generation of the this compound antibody-producing hybridoma cell line.
Materials:
-
BALB/c mice
-
Whole inactivated SIVagmTYO-1 (antigen)
-
Myeloma cell line (e.g., SP2/0-Ag14)
-
Polyethylene glycol (PEG)
-
Hypoxanthine-aminopterin-thymidine (HAT) medium
-
Hypoxanthine-thymidine (HT) medium
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
96-well cell culture plates
-
ELISA plates and reagents for screening
Procedure:
-
Immunization: Immunize BALB/c mice with the whole inactivated SIVagmTYO-1 antigen. A typical immunization schedule involves an initial intraperitoneal injection with complete Freund's adjuvant, followed by booster injections with incomplete Freund's adjuvant at 2-3 week intervals. The final boost should be administered intravenously or intraperitoneally without adjuvant 3-4 days before fusion.
-
Spleen Cell Preparation: Euthanize the mouse with the highest antibody titer and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes by gently disrupting the spleen tissue and passing the cells through a sterile mesh.
-
Myeloma Cell Preparation: Culture the myeloma cells in complete medium, ensuring they are in the logarithmic growth phase on the day of fusion.
-
Cell Fusion: Mix the splenocytes and myeloma cells at a ratio of approximately 5:1 to 10:1. Co-pellet the cells by centrifugation and remove the supernatant. Add pre-warmed PEG dropwise to the cell pellet to induce fusion.
-
Hybridoma Selection: Resuspend the fused cells in HAT medium and plate them into 96-well plates containing a feeder layer of cells (e.g., mouse peritoneal macrophages). The HAT medium selects for fused hybridoma cells, as unfused myeloma cells are sensitive to aminopterin, and unfused B-cells have a limited lifespan.
-
Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of the desired antibody using an ELISA coated with the SIVagmTYO-1 antigen.
-
Cloning: Expand and subclone the positive hybridoma cultures by limiting dilution to ensure monoclonality. The clone designated this compound was selected for its broad reactivity.[1][3]
-
Antibody Production and Purification: Grow the selected this compound hybridoma clone in larger volumes of culture medium. The monoclonal antibody can be purified from the culture supernatant using Protein G affinity chromatography.
Epitope Mapping of the this compound Antibody
This protocol describes the identification of the specific amino acid sequence recognized by the this compound antibody.
Materials:
-
Purified this compound monoclonal antibody
-
A library of overlapping synthetic peptides spanning the sequence of the SIVmac251 Gag protein (e.g., 20-mer peptides with a 10-amino acid overlap).
-
Finer-resolution peptides for precise epitope identification (e.g., 13-mers with a 12-amino acid overlap).
-
ELISA plates or cellulose (B213188) membranes for peptide immobilization
-
Blocking buffer (e.g., PBS with 5% non-fat milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate and stop solution
-
Chemiluminescence detection reagents (for membrane-based assays)
Procedure:
-
Peptide Immobilization:
-
ELISA-based: Coat the wells of an ELISA plate with the synthetic peptides.
-
Membrane-based: Synthesize the peptides directly onto a cellulose membrane.
-
-
Blocking: Block the non-specific binding sites on the plate or membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Add the purified this compound antibody to the wells or membrane and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate or membrane several times with wash buffer to remove unbound antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection:
-
ELISA-based: Add TMB substrate and incubate until a color develops. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Membrane-based: Use a chemiluminescence substrate and visualize the signal.
-
-
Data Analysis: Identify the peptide(s) that show a strong signal, indicating binding of the this compound antibody. Further fine mapping with shorter, overlapping peptides can be used to determine the minimal epitope. The minimal epitope for this compound was identified as SPRTLNA.[1]
This compound-Based Antigen Capture ELISA
This protocol details the use of the this compound antibody in a sandwich ELISA format for the detection and quantification of primate lentivirus Gag antigens.
Materials:
-
Purified this compound monoclonal antibody (capture antibody)
-
Polyclonal anti-SIV antibodies from an infected animal or a biotinylated detection antibody.
-
ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Sample diluent
-
Virus-containing samples (e.g., cell culture supernatants, plasma)
-
Recombinant p24/p27 antigen standard
-
HRP-conjugated secondary antibody (if using an unlabeled polyclonal detection antibody) or HRP-conjugated streptavidin (if using a biotinylated detection antibody)
-
TMB substrate and stop solution
Procedure:
-
Coating: Coat the wells of an ELISA plate with the purified this compound antibody (0.675 µ g/well ) in coating buffer and incubate overnight at 4°C.[1]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate as before.
-
Sample and Standard Incubation: Add serially diluted recombinant p24/p27 standards and the virus-containing samples to the wells. Incubate for 2 hours at 37°C or overnight at 4°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection Antibody Incubation: Add the polyclonal anti-SIV antibodies or a biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as before.
-
Enzyme Conjugate Incubation: If using an unlabeled polyclonal detection antibody, add an HRP-conjugated anti-species IgG. If using a biotinylated detection antibody, add HRP-conjugated streptavidin. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate thoroughly.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark at room temperature until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the recombinant antigen standards. Use this curve to determine the concentration of the Gag antigen in the samples. The lower limit of detection for this assay is approximately 100 pg/ml of HIV-1 Gag p24.[1][4]
Visualizations: Experimental Workflows
The following diagrams illustrate the workflows for the key experimental procedures described above.
Caption: Workflow for the production of the this compound monoclonal antibody.
Caption: Workflow for epitope mapping of the this compound antibody.
Caption: Workflow for the this compound-based antigen capture ELISA.
References
- 1. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hybridoma production protocol. EuroMAbNet [euromabnet.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
An In-depth Technical Guide to the Structure and Function of the AG3.0 Epitope
For researchers, scientists, and drug development professionals, understanding the intricacies of viral epitopes is paramount for the design of effective diagnostics, therapeutics, and vaccines. This guide provides a comprehensive overview of the AG3.0 epitope, a conserved region within the Gag capsid protein of primate lentiviruses, and the utility of the monoclonal antibody that recognizes it.
Introduction to the this compound Epitope and Monoclonal Antibody
The this compound epitope is a specific, linear amino acid sequence, SPRTLNA , located in the N-terminal region of the Gag capsid protein (p24-p27) of various primate lentiviruses.[1][2] This high degree of conservation across different viral lineages, including Human Immunodeficiency Virus Type 1 (HIV-1), HIV-2, Simian Immunodeficiency Virus (SIV)mac, SIVagm, and SIVrcm, makes it a significant target for broadly cross-reactive antibodies.[1]
The monoclonal antibody (mAb), also designated as this compound, was generated by immunizing mice with whole inactivated SIVagmTYO-1.[1][2] This antibody demonstrates broad reactivity, recognizing not only the mature capsid proteins but also the Gag precursor proteins p38, p55, and the Gag-Pol precursor p150 in infected cell lysates.[1][2] The hybridoma cell line producing the this compound mAb is available through the NIH AIDS Reagent Program (ARP) under catalog number 4121, facilitating its use in research.[1]
Structural Characteristics of the this compound Epitope
The this compound epitope is a linear heptapeptide (B1575542) with the amino acid sequence:
Ser-Pro-Arg-Thr-Leu-Asn-Ala (SPRTLNA)
Its linear nature means that its recognition by the this compound antibody is not dependent on the complex three-dimensional folding of the Gag protein. This characteristic is advantageous for its detection in denaturing assays such as Western blotting.[3]
Functional Significance
The primary function of the this compound epitope is its role as a conserved, immunogenic target for the this compound monoclonal antibody. Its significance in the context of virology and immunology stems from its broad conservation, which allows the this compound mAb to be a versatile tool for the detection of a wide range of primate lentiviruses.[1][4] The region of the Gag protein where the this compound epitope is located is crucial for viral capsid assembly and stability.
The this compound mAb's ability to bind to this epitope has been leveraged to develop a sensitive antigen capture assay for the quantification of HIV-1 Gag p24, with a lower detection limit of 100 pg/ml.[2]
Quantitative Data: Binding Affinity of this compound mAb
The binding kinetics of the this compound monoclonal antibody to purified Gag proteins from different SIV strains have been characterized using Surface Plasmon Resonance (SPR). The dissociation constants (KD) indicate varying affinities, which may be influenced by residues flanking the core SPRTLNA epitope, affecting the local conformation.
| SIV Gag Protein Source | Apparent Dissociation Constant (K D) (nM) |
| SIVagmVer | 3.7 |
| SIVmac | 20 |
| SIVagmSab | 35 |
Data sourced from Sanders-Beer et al. (2011).
Experimental Protocols
This protocol provides a general framework for determining the binding kinetics of the this compound mAb to lentiviral Gag proteins.
-
Immobilization of this compound mAb:
-
Activate a CM5 sensor chip surface using a standard amine coupling kit (e.g., EDC/NHS).
-
Inject the this compound monoclonal antibody (typically at a concentration of 5-10 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~400 Resonance Units, RU).
-
Deactivate the remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Injection (Gag Protein):
-
Prepare a series of dilutions of the purified Gag protein analyte in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of the Gag protein over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow the dissociation of the complex by flowing the running buffer over the surface for a defined dissociation time (e.g., 300 seconds).
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH glycine (B1666218) solution) to remove the bound analyte and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's evaluation software to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (KD).
-
This protocol outlines the steps for quantifying lentiviral Gag protein using an this compound-based sandwich ELISA.
-
Coating:
-
Dilute the this compound monoclonal antibody to a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBST).
-
Add 200 µL of blocking buffer (e.g., 5% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample/Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve using known concentrations of purified Gag protein.
-
Add 100 µL of the samples and standards to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a labeled polyclonal anti-Gag antibody (e.g., biotinylated or HRP-conjugated) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme/Substrate Reaction:
-
Wash the plate three times with wash buffer.
-
If a biotinylated detection antibody was used, add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes. Wash the plate again.
-
Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well.
-
Incubate in the dark until a color change is observed.
-
-
Measurement:
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of Gag protein in the samples by interpolating from the standard curve.
-
Signaling Pathways and Logical Relationships
It is important to note that the this compound epitope, as a viral protein fragment, does not inherently trigger a signaling pathway on its own. Instead, it serves as a recognition site for the this compound antibody. Any downstream signaling would be initiated by the antibody itself, for example, if it were to engage with Fc receptors on immune cells.
The following diagrams illustrate the experimental workflow for the antigen capture assay and the logical relationship of the this compound epitope's binding characteristics.
Workflow for this compound-based Antigen Capture ELISA.
Binding affinities of this compound mAb to different SIV Gag proteins.
Concluding Remarks and Future Directions
The this compound epitope, SPRTLNA, is a highly conserved and immunogenic region within the Gag capsid protein of primate lentiviruses. The monoclonal antibody this compound, which specifically recognizes this epitope, is a valuable tool for the broad detection and quantification of these viruses. The quantitative binding data and established experimental protocols provide a solid foundation for its application in research and diagnostics. Future research may focus on the development of humanized versions of the this compound antibody for potential therapeutic applications, as well as its use in the design of novel vaccine immunogens that can elicit broadly neutralizing antibodies targeting this conserved epitope.
It is important to distinguish the this compound epitope and its corresponding antibody from "Activator of G-protein Signaling 3" (AGS3), a completely unrelated intracellular protein involved in G-protein signaling pathways. This guide has focused exclusively on the immunological context of the this compound epitope.
References
- 1. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages [edoc.rki.de]
- 3. A model for testing the immunogenicity of simian immunodeficiency virus (SIV) and simian-human immunodeficiency virus (SHIV) vaccine candidates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a gag protein epitope conserved among all four groups of primate immunodeficiency viruses by using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
AG3.0 Antibody: A Technical Guide for AIDS Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AG3.0 antibody is a murine monoclonal antibody that has proven to be a valuable tool in the field of Acquired Immunodeficiency Syndrome (AIDS) research. Its broad reactivity and high affinity for the p24 capsid protein of various primate lentiviruses, including Human Immunodeficiency Virus Type 1 (HIV-1), HIV-2, and Simian Immunodeficiency Virus (SIV), make it an essential reagent for the detection and quantification of viral antigens. This technical guide provides an in-depth overview of the this compound antibody, its characteristics, and its applications in AIDS research, with a focus on quantitative data, detailed experimental protocols, and workflow visualizations.
The p24 antigen is a key component of the viral core and its presence in patient samples is a reliable indicator of active viral replication. Consequently, accurate detection and quantification of p24 are crucial for diagnosing acute HIV infection, monitoring disease progression, and assessing the efficacy of antiviral therapies. The this compound antibody, with its specific recognition of a conserved epitope on the p24 protein, facilitates these critical measurements.
Core Characteristics of the this compound Antibody
The this compound antibody is a mouse IgG1 monoclonal antibody that recognizes the Gag capsid protein p24. Its broad cross-reactivity extends to HIV-1, HIV-2/SIVsm/SIVmac, and SIVagm.[1] This wide-ranging recognition is attributed to its binding to a highly conserved epitope within the p24 protein.
Epitope Specificity
The this compound antibody recognizes the minimal epitope sequence SPRTLNA .[1] This sequence is highly conserved across various primate lentivirus lineages, which underpins the antibody's broad utility in research.
Quantitative Data
The following tables summarize the key quantitative characteristics of the this compound antibody, providing a basis for its application in various immunoassays.
| Parameter | Value | Virus Strain | Reference |
| Binding Affinity (Kd) | 3.7 nM | SIVagmVer | [2] |
| 20 nM | SIVmac | [2] | |
| 35 nM | SIVagmSab | [2] | |
| Antigen Capture Assay Detection Limit | 100 pg/mL | HIV-1 Gag p24 | [1][2] |
Table 1: Binding Affinity and Detection Limit of this compound Antibody
| Epitope | Sequence | Conservation in HIV-1 Subtype B (%) | Reference |
| This compound Epitope | SPRTLNA | High (within a conserved region) | [1] |
| Extended Epitope | SPRTLNAWV | 94% (Danish isolate) | [3] |
| 98% (West African isolates) | [3] |
Table 2: Conservation of the this compound Epitope
Role in AIDS Research
The primary role of the this compound antibody in AIDS research is as a robust tool for the detection and quantification of the HIV p24 antigen. This has significant implications for:
-
Early Diagnosis: Detection of p24 antigen allows for the diagnosis of acute HIV infection before the development of antibodies, closing the diagnostic window.
-
Viral Load Monitoring: Quantifying p24 levels provides a direct measure of viral replication, which is essential for monitoring disease progression and the effectiveness of antiretroviral therapy.
-
In Vitro Research: this compound is widely used in laboratory settings to quantify viral production in cell culture experiments, screen for antiviral compounds, and in virus neutralization assays.
-
Vaccine Development: The antibody can be used to assess the immunogenicity of vaccine candidates by measuring the antibody response to the p24 protein.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing the this compound antibody. These protocols are based on established procedures and can be adapted for specific research needs.
p24 Antigen Capture ELISA
This protocol describes a sandwich ELISA for the quantification of HIV-1 p24 antigen in samples such as cell culture supernatants or patient plasma.
Materials:
-
96-well microtiter plates
-
This compound monoclonal antibody (capture antibody)
-
Biotinylated anti-p24 polyclonal antibody (detection antibody)
-
Recombinant HIV-1 p24 standard
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sample diluent (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Dilute the this compound capture antibody to a final concentration of 1-10 µg/mL in coating buffer. Add 100 µL of the diluted antibody to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times as described in step 2.
-
Sample and Standard Incubation: Prepare a serial dilution of the recombinant p24 standard (e.g., from 1000 pg/mL to 15.6 pg/mL) in sample diluent. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection Antibody Incubation: Dilute the biotinylated anti-p24 detection antibody in sample diluent (concentration to be optimized, typically 0.1-1 µg/mL). Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in sample diluent (dilution to be optimized). Add 100 µL to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the p24 standard. Use the standard curve to determine the concentration of p24 in the unknown samples.
Western Blotting for p24 Detection
This protocol outlines the use of the this compound antibody for the detection of p24 protein in cell lysates or viral preparations.
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
This compound monoclonal antibody (primary antibody)
-
HRP-conjugated anti-mouse IgG (secondary antibody)
-
Blocking buffer (e.g., TBST with 5% non-fat dry milk)
-
Wash buffer (e.g., TBST: Tris-buffered saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
X-ray film or digital imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates or viral pellets in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the this compound primary antibody in blocking buffer (a starting dilution of 1:1000 to 1:5000 is recommended). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer (dilution as recommended by the manufacturer). Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Expose the membrane to X-ray film or capture the signal using a digital imaging system. The p24 protein will appear as a band at approximately 24 kDa.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of the this compound antibody in AIDS research.
Caption: Workflow for p24 Antigen Capture ELISA.
Caption: this compound antibody binding to the p24 epitope.
Conclusion
The this compound antibody is a highly specific and versatile tool that plays a critical role in the ongoing fight against AIDS. Its ability to reliably detect and quantify the HIV p24 antigen across a broad range of primate lentiviruses makes it an indispensable reagent for researchers, clinicians, and drug development professionals. The data and protocols presented in this guide are intended to facilitate the effective use of the this compound antibody in advancing our understanding of HIV pathogenesis and in the development of new diagnostic and therapeutic strategies.
References
AG3.0 Monoclonal Antibody: A Technical Guide for Researchers
An In-depth Guide to the Sourcing, Application, and Performance of the AG3.0 Monoclonal Antibody for HIV Research.
The this compound monoclonal antibody is a critical reagent for researchers studying Human Immunodeficiency Virus (HIV) and other primate lentiviruses. This mouse IgG1 antibody is renowned for its broad cross-reactivity, targeting a highly conserved epitope on the viral capsid protein p24. This guide provides comprehensive technical information for scientists and drug development professionals on its sourcing, availability, experimental applications, and performance characteristics.
Antibody Characteristics and Specificity
The this compound clone was developed by immunizing mice with whole inactivated Simian Immunodeficiency Virus (SIVagmTYO-1). It exhibits broad reactivity, recognizing the Gag capsid protein (p24-27) and its precursors (p38, p55, and p150) across multiple primate lentivirus lineages, including HIV-1, HIV-2, SIVmac, and SIVagm.[1][2]
The antibody's specificity is directed towards a conserved 7-amino acid sequence, SPRTLNA , located in the N-terminal portion of the capsid protein. This wide-ranging reactivity makes it an invaluable tool for comparative virology and diagnostics.
Sourcing and Availability
The this compound monoclonal antibody and its producing hybridoma cells are accessible to the research community through both commercial and non-profit channels.
| Supplier | Catalog Number | Product Name | Format |
| Creative Biolabs | MRO-961CQ | Mouse Anti-HIV-1 p24 Recombinant Antibody (clone this compound) | Fab Fragment, scFv Fragment |
| NIH HIV Reagent Program | 4121 | Anti-HIV-1 p24 Monoclonal (this compound) | Purified IgG |
Performance and Quantitative Data
The this compound antibody has been characterized using various analytical methods, providing key quantitative data for experimental design.
| Parameter | Value | Method | Source |
| Purity | >95% | SDS-PAGE | [1] |
| Binding Affinity (Kd) | 3.7 nM (to SIVagmVer Gag) | Surface Plasmon Resonance (SPR) | |
| 20 nM (to SIVmac Gag) | Surface Plasmon Resonance (SPR) | [2] | |
| 35 nM (to SIVagmSab Gag) | Surface Plasmon Resonance (SPR) | [2] | |
| Antigen Capture Assay LoD | 100 pg/mL (HIV-1 Gag p24) | In-house ELISA | [2] |
The Role of p24 in HIV Assembly and Maturation
The target of the this compound antibody, the p24 capsid protein, is a fundamental component of the HIV virion. It is derived from the cleavage of the Gag polyprotein precursor (p55) by the viral protease. This process, known as maturation, is the final step in the viral life cycle and is essential for producing an infectious particle. The p24 proteins self-assemble to form the conical capsid core, which encapsulates the viral RNA genome and key enzymes like reverse transcriptase and integrase.
The following diagram illustrates the late stages of the HIV life cycle, highlighting the critical role of Gag processing and p24 capsid formation.
References
Methodological & Application
Application Notes and Protocols for p24 Detection using AG3.0 Antibody in ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HIV-1 p24 protein is a core structural component of the viral capsid and a key biomarker for the diagnosis and monitoring of HIV-1 infection. Early detection of p24 antigen in patient samples is crucial for identifying acute infections before the appearance of anti-HIV antibodies. The AG3.0 is a murine monoclonal antibody that specifically recognizes the p24 capsid protein of HIV-1.[1] Its high affinity and specificity make it a valuable tool for the development of sensitive and reliable immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), for the detection and quantification of HIV-1 p24. These application notes provide detailed protocols and performance characteristics for the use of the this compound antibody in a sandwich ELISA format for the detection of HIV-1 p24.
Performance Characteristics
The performance of a p24 antigen capture ELISA is critically dependent on the affinity and specificity of the antibodies used. While specific performance data for an ELISA utilizing solely the this compound antibody is not extensively published in a consolidated format, the following tables summarize typical performance characteristics gathered from various p24 ELISA kits and research articles, which can be considered as a benchmark. An antigen capture assay developed using the this compound monoclonal antibody has been reported to have a lower detection limit of 100 pg/ml for HIV-1 Gag p24.
| Parameter | Typical Performance | Reference |
| Assay Format | Sandwich ELISA | [2] |
| Lower Limit of Detection (LOD) | 1.1 - 100 pg/mL | |
| Linear Range | 3.1 - 300 pg/mL | [3] |
| Specificity | High for HIV-1 p24 | [1][4] |
| Cross-Reactivity | Minimal with HIV-2, SIV, HTLV I/II p24 | [4] |
| Sample Type | Recommended Dilution | Recovery (%) |
| Cell Culture Supernatant | 1:10 - 1:1000 | Not specified |
| Serum | 1:2 - 1:10 | 94 - 117 |
| Plasma | 1:2 - 1:10 | 93 - 103 |
Experimental Protocols
Principle of the Assay
The p24 antigen capture ELISA is a sandwich immunoassay. The this compound monoclonal antibody is immobilized on the surface of a microplate well to act as the capture antibody. When a sample containing p24 antigen is added, the antigen binds to the capture antibody. After washing away unbound material, a second, enzyme-conjugated anti-p24 antibody (detector antibody) is added, which binds to a different epitope on the captured p24 antigen. Following another wash step, a substrate for the enzyme is added, resulting in a colorimetric reaction. The intensity of the color is directly proportional to the amount of p24 antigen present in the sample.
Required Materials
-
This compound Monoclonal Antibody (for coating)
-
Biotinylated anti-p24 Monoclonal Antibody (detector antibody, recognizing a different epitope than this compound)
-
Recombinant HIV-1 p24 Protein Standard
-
Streptavidin-Horseradish Peroxidase (HRP) Conjugate
-
96-well High-Binding ELISA Plates
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Sample/Diluent Buffer: 1% BSA in PBST
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution: 2N H₂SO₄
-
Microplate Reader capable of measuring absorbance at 450 nm
Detailed Protocol
1. Plate Coating:
-
Dilute the this compound antibody to a final concentration of 1-10 µg/mL in Coating Buffer. The optimal concentration should be determined empirically.
-
Add 100 µL of the diluted this compound antibody to each well of a 96-well high-binding ELISA plate.
-
Incubate the plate overnight at 4°C.
-
The following day, wash the plate three times with 200 µL of Wash Buffer per well. Invert the plate and tap it firmly on absorbent paper to remove any residual buffer.
2. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer as described in step 1.4.
3. Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant p24 protein standard in Sample/Diluent Buffer. A typical standard curve might range from 1000 pg/mL down to 15.6 pg/mL.
-
Prepare dilutions of your samples in Sample/Diluent Buffer.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature or 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
4. Detector Antibody Incubation:
-
Dilute the biotinylated anti-p24 detector antibody in Sample/Diluent Buffer. The optimal dilution must be determined experimentally.
-
Add 100 µL of the diluted detector antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
5. Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in Sample/Diluent Buffer. The optimal dilution should be determined as recommended by the manufacturer.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the plate five times with Wash Buffer.
6. Substrate Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. Monitor the color development.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Data Analysis
-
Subtract the mean absorbance of the blank (zero standard) from the absorbance values of all standards and samples.
-
Plot a standard curve of the mean absorbance for each standard concentration versus the corresponding p24 concentration.
-
Use the standard curve to determine the concentration of p24 in the samples.
Visualizations
Caption: Workflow for p24 antigen capture ELISA using this compound antibody.
Caption: Principle of the sandwich ELISA for p24 detection.
References
Application Notes and Protocols for AG3.0 Antibody in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of the AG3.0 monoclonal antibody for the detection of HIV-1 p24 capsid protein and its precursors in Western blotting applications. The this compound antibody is a valuable tool for the study of HIV-1 infection and the efficacy of antiviral therapies.
Introduction
The this compound antibody is a murine monoclonal antibody that specifically recognizes the p24 capsid protein of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] It exhibits broad reactivity, detecting p24 as well as its Gag precursor proteins, including p38, p55, and p150.[3][4] This broad specificity makes it a robust reagent for monitoring HIV-1 replication and for various immunoassays, including Western blotting and ELISA.[1][5] The antibody targets a conserved epitope, allowing for the detection of p24 across different primate lentivirus lineages.[4]
This document provides a comprehensive protocol for utilizing the this compound antibody in Western blotting to detect HIV-1 p24 in cell lysates and other biological samples.
Quantitative Data Summary
For optimal and reproducible results, careful titration of the this compound antibody is recommended. The following table provides a summary of key quantitative parameters for a typical Western blotting experiment.
| Parameter | Recommendation | Notes |
| Sample Type | HIV-1 infected cell lysates, purified viral lysates, recombinant p24 protein | The choice of lysis buffer is critical for efficient protein extraction. |
| Protein Loading | 20-40 µg of total cell lysate per lane | The optimal amount may vary depending on the expression level of p24. |
| Primary Antibody Dilution | 1:1000 - 1:5000 | This is a starting range and should be optimized for your specific experimental conditions. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Refer to the manufacturer's recommendation for the specific secondary antibody. |
| Blocking Solution | 5% (w/v) non-fat dry milk or BSA in TBST | Blocking is crucial to minimize non-specific antibody binding. |
| Incubation Temperature | 4°C (overnight) or room temperature (1-2 hours) | Overnight incubation at 4°C is often recommended for optimal signal. |
Experimental Workflow
The following diagram illustrates the major steps involved in the Western blotting protocol for the detection of HIV-1 p24 using the this compound antibody.
Caption: Western Blotting Workflow for HIV-1 p24 Detection.
Detailed Experimental Protocol
This protocol is a general guideline. Optimization of conditions such as antibody dilutions and incubation times may be required.
Reagents and Buffers
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitor cocktail.
-
Laemmli Sample Buffer (2X): 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol.
-
Running Buffer (10X): 250 mM Tris, 1.92 M glycine, 1% SDS.
-
Transfer Buffer (10X): 250 mM Tris, 1.92 M glycine. For 1X, add 20% methanol.
-
Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween 20.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibody: this compound Mouse Anti-HIV-1 p24 Monoclonal Antibody.
-
Secondary Antibody: HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
Procedure
-
Sample Preparation:
-
For adherent cells, wash with ice-cold PBS and then lyse by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microfuge tube.
-
For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend in RIPA buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix the protein extract with an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per well onto a 12% polyacrylamide gel.
-
Run the gel in 1X running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Perform the transfer in 1X transfer buffer. Transfer conditions will vary depending on the system used (e.g., 100V for 1 hour).
-
-
Immunodetection:
-
After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the this compound primary antibody diluted in Blocking Buffer (start with a 1:2000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-mouse secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
HIV-1 Gag Polyprotein Processing
The this compound antibody can detect the p24 capsid protein as well as its precursors from the Gag polyprotein. The following diagram illustrates the proteolytic processing of the HIV-1 Gag polyprotein.
Caption: HIV-1 Gag Polyprotein Processing Pathway.
Disclaimer: This protocol is intended as a guideline and may require optimization for specific applications and experimental setups. Always refer to the antibody datasheet for the most up-to-date information.
References
- 1. biocompare.com [biocompare.com]
- 2. Antibody Registry [antibodyregistry.org]
- 3. Mouse Anti-HIV-1 p24 Recombinant Antibody (clone this compound); Fab Fragment - Creative Biolabs [creativebiolabs.net]
- 4. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Anti-HIV-1 p24 Recombinant Antibody (clone this compound) - Creative Biolabs [creativebiolabs.net]
Application Note: AG3.0-Based HIV-1 p24 Antigen Capture Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The detection and quantification of Human Immunodeficiency Virus Type 1 (HIV-1) p24 capsid protein is a critical tool in virology research and drug development. The p24 protein is a major core component of the virus and its presence in biological samples is a key indicator of viral replication. This document provides a detailed protocol and application data for a sensitive antigen capture enzyme-linked immunosorbent assay (ELISA) for the quantification of HIV-1 p24. The assay employs the monoclonal antibody AG3.0, which demonstrates broad reactivity against the Gag capsid protein (p24-27) and its precursors across major primate lentivirus lineages, including HIV-1, HIV-2, and SIV.[1][2][3][4] This high specificity and broad reactivity make the this compound antibody an excellent candidate for developing a robust antigen capture assay.
Assay Principle
This antigen capture assay is a solid-phase sandwich ELISA.[5][6][7][8] The this compound monoclonal antibody is immobilized onto the surface of a 96-well microplate to act as the capture antibody.[6][9] When the sample or standard containing HIV-1 p24 antigen is added, the antigen binds to the immobilized this compound antibody. After washing away unbound material, a second, enzyme-conjugated anti-p24 antibody (detection antibody) that recognizes a different epitope on the p24 antigen is added.[6][8] This creates a "sandwich" complex of capture antibody-antigen-detection antibody. Following another wash step, a substrate solution is added, which reacts with the enzyme conjugate to produce a measurable colorimetric signal. The intensity of the signal is directly proportional to the amount of HIV-1 p24 antigen captured in the well.[5][10]
Detailed Experimental Protocols
I. Materials and Reagents
| Component | Supplier | Notes |
| This compound Monoclonal Antibody (Capture) | NIH AIDS Reagent Program | Cat# 4121 or equivalent. For coating. |
| Recombinant HIV-1 p24 Protein (Standard) | Varies | For standard curve generation. |
| Biotinylated Anti-p24 Antibody (Detection) | Varies | Must recognize a different epitope than this compound. |
| Streptavidin-HRP Conjugate | Varies | Horseradish Peroxidase conjugate. |
| 96-well High-Binding Microplates | Varies | e.g., Nunc MaxiSorp™. |
| Coating Buffer (pH 9.6) | In-house | 100 mM Carbonate-Bicarbonate. |
| Wash Buffer (PBST) | In-house | PBS with 0.05% Tween-20. |
| Blocking Buffer | In-house | PBST with 1% BSA or other blocking agent. |
| TMB Substrate Solution | Varies | 3,3’,5,5’-Tetramethylbenzidine. |
| Stop Solution | Varies | 2N Sulfuric Acid (H₂SO₄). |
| Plate Sealer | Varies | To prevent evaporation during incubations.[11] |
II. Protocol: this compound Antigen Capture Assay
A. Plate Coating
-
Dilute the this compound capture antibody to a final concentration of 2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted this compound antibody to each well of the 96-well microplate.
-
Seal the plate and incubate overnight (16-18 hours) at 4°C.
-
Aspirate the coating solution from the wells. Wash the plate 3 times with 300 µL of Wash Buffer (PBST) per well. Invert the plate and tap firmly on absorbent paper to remove excess liquid after the final wash.
B. Blocking
-
Add 200 µL of Blocking Buffer to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature (RT).
-
Aspirate the blocking solution. Wash the plate 3 times as described in step A4. The plate is now ready for sample addition.
C. Standard and Sample Incubation
-
Prepare a serial dilution of the recombinant HIV-1 p24 protein standard in Blocking Buffer. A typical range is 1000 pg/mL to 15.6 pg/mL. Include a blank well (0 pg/mL).
-
Add 100 µL of each standard dilution and prepared samples to the appropriate wells. Run all standards and samples in duplicate or triplicate.
-
Seal the plate and incubate for 2 hours at RT or overnight at 4°C for higher sensitivity.
-
Aspirate the solution. Wash the plate 4 times with Wash Buffer.
D. Detection Antibody Incubation
-
Dilute the biotinylated anti-p24 detection antibody in Blocking Buffer to its optimal concentration (typically 0.5-1.0 µg/mL, requires optimization).
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at RT.
-
Aspirate the solution. Wash the plate 4 times with Wash Buffer.
E. Streptavidin-HRP Incubation
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions (e.g., 1:10,000).
-
Add 100 µL of the diluted conjugate to each well.
-
Seal the plate and incubate for 30 minutes at RT, protected from light.[11]
-
Aspirate the solution. Wash the plate 5 times with Wash Buffer.
F. Substrate Development and Measurement
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at RT in the dark. Monitor for color development. The solution will turn blue.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm within 30 minutes of stopping the reaction. A reference wavelength of 570 nm or 620 nm can be used for background subtraction.
Data Presentation and Analysis
Quantitative data should be recorded and analyzed to determine the concentration of HIV-1 p24 in the unknown samples.
Table 1: Example Standard Curve Data
This table shows representative data for a p24 standard curve. A four-parameter logistic (4-PL) curve fit is recommended for analysis.
| p24 Conc. (pg/mL) | OD 450nm (Rep 1) | OD 450nm (Rep 2) | Mean OD | Corrected OD (Mean - Blank) |
| 1000 | 2.854 | 2.898 | 2.876 | 2.801 |
| 500 | 1.987 | 2.011 | 1.999 | 1.924 |
| 250 | 1.152 | 1.188 | 1.170 | 1.095 |
| 125 | 0.655 | 0.641 | 0.648 | 0.573 |
| 62.5 | 0.389 | 0.401 | 0.395 | 0.320 |
| 31.25 | 0.241 | 0.235 | 0.238 | 0.163 |
| 15.625 | 0.160 | 0.152 | 0.156 | 0.081 |
| 0 (Blank) | 0.072 | 0.078 | 0.075 | 0.000 |
Table 2: Example Sample Calculation
| Sample ID | Dilution Factor | Mean OD | Corrected OD | Calculated Conc. (pg/mL) | Final Conc. (pg/mL) |
| Sample A | 10 | 1.542 | 1.467 | 345.8 | 3458 |
| Sample B | 10 | 0.511 | 0.436 | 85.2 | 852 |
Calculated Concentration is interpolated from the standard curve. Final Concentration = Calculated Conc. x Dilution Factor.
Table 3: Assay Precision
Precision is determined by assaying quality control (QC) samples multiple times within the same assay (Intra-assay) and across different assays (Inter-assay).
| QC Level | Intra-Assay (n=16) | Inter-Assay (n=8) |
| Mean Conc. (pg/mL) | %CV | |
| High QC (750 pg/mL) | 742.5 | 4.8% |
| Mid QC (200 pg/mL) | 208.1 | 6.2% |
| Low QC (50 pg/mL) | 48.9 | 8.5% |
Coefficient of Variation (%CV) should ideally be <15%.
References
- 1. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Anti-HIV-1 p24 Recombinant Antibody (clone this compound); Fab Fragment - Creative Biolabs [creativebiolabs.net]
- 3. biocompare.com [biocompare.com]
- 4. Mouse Anti-HIV-1 p24 Recombinant Antibody (clone this compound) - Creative Biolabs [creativebiolabs.net]
- 5. bostonind.com [bostonind.com]
- 6. microbenotes.com [microbenotes.com]
- 7. genscript.com [genscript.com]
- 8. Sandwich ELISA protocol | Abcam [abcam.com]
- 9. mybiosource.com [mybiosource.com]
- 10. mybiosource.com [mybiosource.com]
- 11. assaygenie.com [assaygenie.com]
Application Notes and Protocols for AG3.0 Antibody in Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AG3.0 antibody is a murine monoclonal antibody that specifically recognizes the p24 capsid protein of the Human Immunodeficiency Virus type 1 (HIV-1), a key structural component of the virus.[1][2] The antibody targets the highly conserved SPRTLNA sequence within the p24 protein, enabling broad reactivity across various HIV-1 subtypes and related primate lentiviruses, including HIV-2 and Simian Immunodeficiency Virus (SIV).[3] This broad specificity makes the this compound antibody a valuable tool for the detection and study of HIV replication. These application notes provide detailed protocols and guidelines for the use of the this compound antibody in immunofluorescence applications, with a focus on visualizing HIV-1 infection in cell culture models.
Product Information
| Feature | Description |
| Antibody Name | This compound |
| Host Species | Mouse |
| Isotype | IgG1 |
| Target Antigen | HIV-1 Gag capsid protein (p24) and its precursors (p55, p38) |
| Epitope | SPRTLNA |
| Cross-Reactivity | HIV-1, HIV-2, SIV |
| Validated Applications | ELISA, Western Blot (WB), Immunofluorescence (IF), Radioimmunoprecipitation (RIP) |
Immunofluorescence Applications
Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of specific proteins. When used with the this compound antibody, IF allows for the direct observation of the HIV-1 Gag protein within infected cells. This can provide valuable insights into various stages of the viral life cycle, from protein expression and trafficking to virion assembly at the plasma membrane.
Key applications of this compound in immunofluorescence include:
-
Identification of Infected Cells: Qualitatively and quantitatively identify HIV-1 infected cells in a mixed cell population.
-
Subcellular Localization of Gag: Study the trafficking of the Gag polyprotein from its site of synthesis in the cytoplasm to the plasma membrane where new virions assemble.[4][5]
-
Antiviral Drug Screening: Evaluate the efficacy of antiviral compounds that may disrupt Gag trafficking, capsid assembly, or other late-stage events in the viral replication cycle.[6][7] High-content imaging platforms can be utilized for high-throughput screening of potential antiviral agents.[6][7]
-
Viral-Host Interaction Studies: Investigate the colocalization of Gag with host cell factors that are involved in the HIV-1 replication process.
Experimental Protocols
A. Immunofluorescence Staining of Adherent Cells
This protocol is a general guideline for the immunofluorescent staining of adherent cells, such as HeLa or HEK293T cells, infected with HIV-1. Optimization of parameters such as antibody concentration and incubation times may be required for specific cell types and experimental conditions.
Materials:
-
HIV-1 infected and uninfected control cells cultured on sterile glass coverslips or in imaging-compatible multi-well plates
-
This compound Mouse Anti-HIV-1 p24 Monoclonal Antibody
-
Fluorophore-conjugated goat anti-mouse IgG secondary antibody (e.g., Alexa Fluor 488 or 594)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of infection.
-
Infect cells with HIV-1 at the desired multiplicity of infection (MOI). Culture for 24-48 hours post-infection. Include uninfected cells as a negative control.
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary to allow the antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the this compound antibody in Blocking Buffer. A starting dilution of 1:200 is recommended. See the table below for a suggested titration series to determine the optimal concentration.
-
Aspirate the blocking solution and add the diluted this compound antibody solution to the cells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated goat anti-mouse IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
From this point on, all steps should be performed in the dark to prevent photobleaching of the fluorophore.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
If desired, incubate the cells with a nuclear counterstain such as DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium. Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorophores.
-
B. Antibody Titration
To determine the optimal working concentration of the this compound antibody, it is essential to perform a titration. This involves staining cells with a range of antibody dilutions and selecting the dilution that provides the best signal-to-noise ratio.
| Dilution | Volume of Stock (1 mg/mL) | Volume of Diluent | Final Concentration (µg/mL) |
| 1:100 | 1 µL | 99 µL | 10 |
| 1:200 | 1 µL | 199 µL | 5 |
| 1:500 | 1 µL | 499 µL | 2 |
| 1:1000 | 1 µL | 999 µL | 1 |
Note: The optimal dilution may vary depending on the specific experimental conditions.
Visualization of HIV-1 Replication Cycle and Antiviral Screening
The this compound antibody is a powerful tool for visualizing the late stages of the HIV-1 replication cycle. The Gag polyprotein is synthesized in the cytoplasm and then traffics to the plasma membrane, where it multimerizes to form immature virions that bud from the cell. Immunofluorescence staining with this compound can capture these different localization patterns.
In the context of drug development, immunofluorescence assays using the this compound antibody can be adapted for high-throughput screening to identify compounds that inhibit HIV-1 replication. For example, a decrease in the number of p24-positive cells or an aberrant localization of the Gag protein (e.g., accumulation in the cytoplasm) after drug treatment would indicate a potential antiviral effect.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | - Primary antibody concentration too low- Inefficient permeabilization- Inactive secondary antibody | - Increase the concentration of the this compound antibody- Increase permeabilization time or try a different permeabilization agent (e.g., methanol)- Use a fresh, validated secondary antibody |
| High Background | - Primary antibody concentration too high- Insufficient blocking- Inadequate washing | - Decrease the concentration of the this compound antibody- Increase blocking time or try a different blocking agent- Increase the number and duration of wash steps |
| Non-specific Staining | - Secondary antibody is binding non-specifically- Cross-reactivity of the primary antibody | - Run a secondary antibody only control (omit the primary antibody)- Ensure the secondary antibody is raised against the correct host species (mouse) |
References
- 1. Mouse Anti-HIV-1 p24 Recombinant Antibody (clone this compound) - Creative Biolabs [creativebiolabs.net]
- 2. uniprot.org [uniprot.org]
- 3. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Localization of Human Immunodeficiency Virus Type 1 Gag and Env at the Plasma Membrane by Confocal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. Development of antibody-based assays for high throughput discovery and mechanistic study of antiviral agents against yellow fever virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Using AG3.0 Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AG3.0 antibody is a murine monoclonal antibody that specifically targets the p24 capsid protein of Human Immunodeficiency Virus type 1 (HIV-1). This antibody is a critical tool for the detection and quantification of HIV-1 infected cells. The p24 protein is an essential structural component of the viral core, and its detection is a reliable indicator of active viral replication. The this compound antibody exhibits broad reactivity, recognizing the Gag capsid protein (p24-27) and its precursors in HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV). This wide-ranging specificity makes it a valuable reagent for lentivirus research.
Flow cytometry, a powerful technique for single-cell analysis, can be coupled with the this compound antibody to identify and characterize HIV-1 infected cell populations within a heterogeneous sample. This application is particularly relevant for monitoring viral load, evaluating the efficacy of antiviral therapies, and studying the dynamics of viral reservoirs. As p24 is an intracellular protein, successful staining requires cell fixation and permeabilization to allow the this compound antibody to access its target within the cell.
Product Information
| Property | Specification |
| Antibody Name | This compound |
| Target Antigen | HIV-1 p24 Capsid Protein |
| Clonality | Monoclonal |
| Clone ID | This compound |
| Host Species | Mouse |
| Isotype | IgG1 |
| Reactivity | HIV-1, HIV-2, SIV |
| Applications | ELISA, Western Blot, Flow Cytometry (Intracellular) |
Experimental Protocol: Intracellular Staining of HIV-1 p24 with this compound Antibody for Flow Cytometry
This protocol provides a step-by-step guide for the intracellular staining of HIV-1 p24 in peripheral blood mononuclear cells (PBMCs) or cultured cells using the this compound antibody.
I. Required Materials
-
Antibodies:
-
Primary Antibody: Mouse Anti-HIV-1 p24 (Clone: this compound)
-
Fluorochrome-conjugated secondary antibody (e.g., Goat anti-mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor™ 488)
-
(Optional) Fluorochrome-conjugated primary this compound antibody if available.
-
(Optional) Cell surface marker antibodies (e.g., anti-CD4, anti-CD8) for multi-color analysis.
-
Isotype control: Mouse IgG1 isotype control.
-
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 2-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Saponin or Triton™ X-100 in PBS)
-
Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum (FBS) and 0.1% sodium azide)
-
(Optional) LIVE/DEAD™ Fixable Viability Stain
-
-
Equipment:
-
Flow cytometer
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Flow cytometry tubes
-
II. Experimental Workflow Diagram
Application Note: AG3.0 for Immunoprecipitation of HIV-1 Gag Proteins
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) Gag polyprotein is a key structural protein essential for the assembly and maturation of virus particles. The Gag polyprotein is cleaved by the viral protease into several smaller proteins, including the capsid protein p24, which is a major viral core component and a common target for antiviral research. The monoclonal antibody AG3.0 is a high-affinity antibody specifically designed for the immunoprecipitation (IP) of the HIV-1 Gag protein, particularly recognizing the p24 capsid domain. This application note provides a detailed protocol for the use of this compound in immunoprecipitating Gag proteins from cell lysates and viral preparations for downstream applications such as Western blotting, mass spectrometry, and enzyme activity assays.
Key Features of this compound
-
High Specificity: Specifically recognizes the p24 capsid component of the HIV-1 Gag polyprotein.
-
High Affinity: Enables efficient capture of Gag proteins even at low expression levels.
-
Versatility: Suitable for immunoprecipitation from various sample types, including infected cell lysates and purified virions.
Application Data
Immunoprecipitation of HIV-1 Gag from infected cell lysates using this compound followed by Western blot analysis demonstrates a strong enrichment of the Gag protein. The following table summarizes typical results obtained from such an experiment.
| Parameter | Description | Typical Value |
| Antibody Concentration | Optimal concentration of this compound for immunoprecipitation. | 2-5 µg per 1 mg of total protein lysate |
| Incubation Time | Recommended incubation time for antibody-lysate mixture. | 4 hours to overnight at 4°C |
| Bead Type | Recommended beads for capturing the antibody-antigen complex. | Protein A/G magnetic beads |
| Elution Buffer | Buffer for eluting the captured Gag protein from the beads. | 0.1 M Glycine-HCl, pH 2.5 |
Experimental Workflow
The overall workflow for the immunoprecipitation of HIV-1 Gag using this compound is depicted below.
Caption: Workflow for HIV-1 Gag Immunoprecipitation using this compound.
Detailed Protocol: Immunoprecipitation of HIV-1 Gag using this compound
This protocol provides a step-by-step guide for the immunoprecipitation of HIV-1 Gag proteins from cell lysates using the this compound monoclonal antibody.
Materials
-
This compound Monoclonal Antibody
-
HIV-1 infected cells
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Microcentrifuge tubes
-
Rotating shaker
Protocol
A. Preparation of Cell Lysate
-
Harvest HIV-1 infected cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 ml of ice-cold Lysis Buffer containing protease inhibitors per 10^7 cells.
-
Incubate the suspension on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube. This is your starting material.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
B. Immunoprecipitation
-
Dilute the cell lysate with Lysis Buffer to a final protein concentration of 1-2 mg/ml.
-
To 1 mg of total protein lysate, add 2-5 µg of this compound antibody.
-
Incubate the mixture on a rotating shaker for 4 hours to overnight at 4°C.
-
Add 20-30 µl of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate on a rotating shaker for 1-2 hours at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 ml of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
C. Elution
-
Add 50 µl of Elution Buffer to the beads and incubate for 5 minutes at room temperature with gentle agitation.
-
Pellet the beads with a magnetic stand and carefully transfer the supernatant containing the eluted Gag protein to a new tube.
-
Immediately neutralize the eluate by adding 5 µl of Neutralization Buffer.
-
The eluted Gag protein is now ready for downstream analysis.
Logical Relationship of Key Steps
The following diagram illustrates the logical flow and critical control points of the immunoprecipitation protocol.
Caption: Key steps and decision points in the Gag IP protocol.
Application Notes and Protocols for AG3.0 Antibody in Virion-Decoy Pull-Down Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The AG3.0 antibody is a murine monoclonal antibody renowned for its broad reactivity against the p24 capsid protein of various primate lentiviruses, including Human Immunodeficiency Virus type 1 (HIV-1), HIV-2, and Simian Immunodeficiency Virus (SIV).[1] This antibody targets a highly conserved epitope, SPRTLNA, within the N-terminal region of the Gag capsid protein.[1] Its robust and specific binding characteristics make it an invaluable tool for the detection and quantification of viral particles in a range of immunoassays such as ELISA, Western blotting, and radioimmunoprecipitation.[1]
A critical application of the this compound antibody is in virion-decoy pull-down assays. This technique is instrumental in the preclinical evaluation of novel antiviral strategies, particularly those involving engineered protein decoys designed to intercept and neutralize viruses. In this assay, a "bait" protein, often a recombinant decoy receptor, is immobilized on beads and incubated with virions. The this compound antibody is then utilized in subsequent Western blot analysis to detect the p24 capsid protein of the captured virions, thereby providing a quantitative measure of the decoy's binding efficacy.
These application notes provide a detailed protocol for utilizing the this compound antibody in a virion-decoy pull-down assay, followed by quantitative Western blot analysis.
Data Presentation
The efficacy of a virion-decoy in capturing viral particles can be quantified by analyzing the intensity of the p24 band in a Western blot of the pull-down eluate. The following table presents illustrative data from a virion-decoy pull-down experiment using pseudotyped HIV-1 virions and a candidate decoy protein. The amount of captured virions is quantified by densitometric analysis of the p24 band detected by the this compound antibody.
| Sample | Decoy Protein Concentration (µg/mL) | p24 Band Intensity (Arbitrary Units) | Fold Change vs. Negative Control |
| Negative Control (Beads only) | 0 | 1,500 | 1.0 |
| Decoy Protein A | 10 | 45,000 | 30.0 |
| Decoy Protein A | 5 | 32,500 | 21.7 |
| Decoy Protein A | 1 | 15,000 | 10.0 |
| Decoy Protein B (Control) | 10 | 5,000 | 3.3 |
| Input (10% of total virions) | N/A | 100,000 | N/A |
Note: The data presented in this table is illustrative and intended to represent typical results obtained from a virion-decoy pull-down assay. Actual results may vary depending on the experimental conditions, the specific decoy protein, and the virus preparation.
Experimental Protocols
Protocol 1: Virion-Decoy Pull-Down Assay
This protocol describes the capture of pseudotyped virions using an immobilized decoy protein.
Materials:
-
His-tagged decoy protein
-
Nickel-Nitriloacetic Acid (Ni-NTA) agarose (B213101) beads
-
Pseudotyped virions (e.g., HIV-1 Env-pseudotyped lentiviral particles)
-
Binding/Wash Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20
-
Elution Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 300 mM Imidazole
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Bead Preparation: a. Resuspend the Ni-NTA agarose bead slurry. b. Transfer 50 µL of the slurry to a 1.5 mL microcentrifuge tube. c. Wash the beads twice with 500 µL of Binding/Wash Buffer, pelleting the beads by centrifugation at 500 x g for 2 minutes between washes.
-
Immobilization of Decoy Protein: a. Dilute the His-tagged decoy protein in Binding/Wash Buffer to the desired concentration. b. Add the diluted decoy protein to the washed Ni-NTA beads. c. Incubate for 1-2 hours at 4°C on an end-over-end rotator to allow for binding of the decoy protein to the beads.
-
Washing of Immobilized Decoy: a. Pellet the beads by centrifugation at 500 x g for 2 minutes. b. Discard the supernatant. c. Wash the beads three times with 1 mL of Binding/Wash Buffer to remove any unbound decoy protein.
-
Virion Capture: a. Add the pseudotyped virion preparation to the beads coated with the decoy protein. b. Include a negative control of beads without the decoy protein. c. Incubate for 2-4 hours at 4°C on an end-over-end rotator to allow the virions to bind to the decoy protein.
-
Washing of Captured Virions: a. Pellet the beads by centrifugation at 500 x g for 2 minutes. b. Carefully remove and discard the supernatant. c. Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins and virions.
-
Elution: a. After the final wash, remove all residual buffer. b. Add 50 µL of Elution Buffer to the beads. c. Incubate for 15-30 minutes at room temperature with gentle agitation to elute the decoy protein and any bound virions. d. Pellet the beads by centrifugation at 1,000 x g for 5 minutes. e. Carefully collect the supernatant (eluate) containing the captured virions.
Protocol 2: Western Blot Analysis of Captured Virions using this compound Antibody
This protocol details the detection of the captured virions in the eluate from the pull-down assay via Western blotting for the p24 capsid protein.
Materials:
-
Eluate from the Virion-Decoy Pull-Down Assay
-
4x Laemmli sample buffer with β-mercaptoethanol
-
SDS-PAGE gels (12% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Mouse anti-HIV-1 p24 (clone this compound), diluted in Blocking Buffer (e.g., 1:1000 - 1:5000 dilution, optimize for best results)
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG, diluted in Blocking Buffer
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: a. Mix 20 µL of the eluate with 6.7 µL of 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: a. Load the denatured samples onto a 12% SDS-PAGE gel. b. Include a lane with a pre-stained protein ladder. c. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
-
Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the diluted this compound primary antibody overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the diluted HRP-conjugated secondary antibody for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Perform densitometric analysis of the p24 bands using appropriate software (e.g., ImageJ) to quantify the amount of captured virions.
Mandatory Visualizations
Caption: Experimental workflow for the virion-decoy pull-down assay.
Caption: Principle of virion capture and detection.
References
Application Notes: Developing a Broadly Reactive Antigen Capture Assay with AG3.0
Introduction
Antigen capture assays are fundamental tools in research and diagnostics, enabling the sensitive and specific detection of target molecules.[1] The development of assays capable of detecting a wide range of related antigens, known as broadly reactive assays, is of particular interest for the diagnosis and surveillance of rapidly evolving pathogens.[2] This document provides a detailed guide for developing a broadly reactive antigen capture assay utilizing the monoclonal antibody AG3.0. The this compound antibody is a murine monoclonal antibody (IgG1) that recognizes a highly conserved epitope (SPRTLNA) within the Gag capsid protein (p24-27) of several primate lentiviruses, including HIV-1, HIV-2, SIVmac, and SIVagm.[3][4] This inherent broad reactivity makes this compound an excellent candidate for a pan-lentivirus antigen capture assay.[3]
Principle of the Assay
The proposed assay is a sandwich enzyme-linked immunosorbent assay (ELISA).[1] This format is known for its high sensitivity and specificity.[1] The core principle involves the immobilization of a capture antibody (this compound) onto a solid phase, typically a 96-well microplate.[5] When a sample containing the target antigen is added, the antigen is "captured" by the immobilized antibody. A second, enzyme-conjugated detection antibody that recognizes a different epitope on the antigen is then added, forming a "sandwich" complex.[1] The addition of a substrate for the enzyme results in a measurable signal, typically a color change, which is proportional to the amount of antigen present in the sample.[5]
Key Considerations for Assay Development
-
Antibody Selection: The choice of both capture and detection antibodies is critical. For this assay, this compound serves as the broadly reactive capture antibody.[3] The detection antibody should ideally be a polyclonal or a monoclonal antibody that recognizes a different, conserved epitope on the target antigen to ensure high sensitivity and to avoid competition with the capture antibody.
-
Optimization of Reagent Concentrations: Titration experiments are necessary to determine the optimal concentrations of the capture antibody, detection antibody, and antigen to achieve a high signal-to-noise ratio.[6]
-
Blocking and Washing Steps: Effective blocking of non-specific binding sites on the microplate is essential to minimize background signal.[6] Similarly, thorough washing between steps removes unbound reagents and further reduces background.[6]
-
Incubation Times and Temperatures: The duration and temperature of incubation steps can significantly impact assay performance.[6] These parameters should be optimized to ensure complete binding reactions.[6]
Experimental Protocols
Protocol 1: Coating of Microplate with this compound Capture Antibody
-
Reagent Preparation:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer (pH 9.6).
-
This compound Antibody Solution: Dilute the this compound monoclonal antibody to a final concentration of 1-10 µg/mL in Coating Buffer. The optimal concentration should be determined empirically.
-
-
Procedure:
-
Add 100 µL of the diluted this compound antibody solution to each well of a 96-well high-binding microplate.
-
Cover the plate with an adhesive sealer and incubate overnight at 4°C.
-
The following day, discard the coating solution by inverting the plate and tapping it firmly on a paper towel.
-
Protocol 2: Broadly Reactive Antigen Capture ELISA
-
Reagent Preparation:
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBS-T).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Sample Diluent: 1% BSA in PBS-T.
-
Detection Antibody: A biotinylated polyclonal anti-p24 antibody, diluted in Sample Diluent to an empirically determined optimal concentration.
-
Streptavidin-HRP: Streptavidin-Horseradish Peroxidase conjugate, diluted in Sample Diluent.
-
Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
-
Procedure:
-
Washing: Wash the this compound-coated plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).
-
Washing: Discard the Blocking Buffer and wash the plate three times with Wash Buffer.
-
Sample Incubation: Prepare serial dilutions of your samples and standards in Sample Diluent. Add 100 µL of each sample, standard, and blank (Sample Diluent only) to the appropriate wells. Incubate for 2 hours at RT.
-
Washing: Discard the samples and wash the plate five times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at RT.
-
Washing: Discard the detection antibody and wash the plate five times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at RT in the dark.
-
Washing: Discard the Streptavidin-HRP and wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at RT in the dark. Monitor for color development.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Presentation
Table 1: Reagent Concentrations for Assay Optimization
| Reagent | Concentration Range | Optimal Concentration |
| This compound Capture Antibody | 1 - 10 µg/mL | To be determined |
| Biotinylated Detection Antibody | 0.1 - 2 µg/mL | To be determined |
| Streptavidin-HRP | 1:1,000 - 1:10,000 | To be determined |
| Antigen Standard | 1 ng/mL - 1000 ng/mL | N/A |
Table 2: Example Standard Curve Data
| Antigen Concentration (pg/mL) | OD 450 nm (Replicate 1) | OD 450 nm (Replicate 2) | Mean OD 450 nm |
| 1000 | 2.543 | 2.601 | 2.572 |
| 500 | 1.892 | 1.934 | 1.913 |
| 250 | 1.105 | 1.147 | 1.126 |
| 125 | 0.654 | 0.678 | 0.666 |
| 62.5 | 0.389 | 0.401 | 0.395 |
| 31.25 | 0.211 | 0.223 | 0.217 |
| 15.625 | 0.145 | 0.151 | 0.148 |
| 0 (Blank) | 0.089 | 0.091 | 0.090 |
Mandatory Visualizations
Caption: Experimental workflow for the this compound-based antigen capture ELISA.
Caption: Signaling pathway of the sandwich ELISA detection method.
References
- 1. Monoclonal antibody-based immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of IgG3 glycan-targeting antibodies with exceptional cross-reactivity for diverse viral families | PLOS Pathogens [journals.plos.org]
- 3. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages [edoc.rki.de]
- 5. A general process for the development of peptide-based immunoassays for monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Quantification of HIV-1 p24 Antigen in Plasma using AG3.0 Monoclonal Antibody
For Research Use Only.
Introduction
Accurate quantification of viral load in plasma is crucial for monitoring disease progression, assessing antiretroviral therapy efficacy, and in fundamental virology research. While nucleic acid-based methods like RT-qPCR are the gold standard for clinical viral load monitoring, antigen-based assays, particularly for the HIV-1 p24 capsid protein, offer a valuable and often more cost-effective alternative for specific research applications. The AG3.0 clone is a recombinant mouse monoclonal antibody that exhibits high affinity and specificity for the HIV-1 p24 antigen, making it a suitable reagent for the development of sensitive immunoassays.[1][2] This application note provides a detailed protocol for the quantification of HIV-1 p24 antigen in human plasma using the this compound antibody in a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) format.
Principle of the Method
This protocol describes a sandwich ELISA for the quantitative detection of HIV-1 p24 antigen. A capture antibody, in this case, a polyclonal anti-HIV-1 p24 antibody, is coated onto the wells of a microplate. Plasma samples, standards, and controls are then added to the wells. If p24 antigen is present, it will be captured by the immobilized antibody. Subsequently, the biotinylated this compound monoclonal antibody is added, which binds to a different epitope on the captured p24 antigen. Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated this compound antibody. Finally, a chromogenic substrate for HRP is added, and the intensity of the resulting color is proportional to the amount of p24 antigen present in the sample. The concentration of p24 in the samples is determined by comparing their absorbance to a standard curve generated from recombinant HIV-1 p24 antigen.
Materials and Reagents
-
96-well high-binding polystyrene microplates
-
Recombinant HIV-1 p24 antigen (for standards and controls)
-
Mouse Anti-HIV-1 p24 Recombinant Antibody (clone this compound), biotinylated
-
Polyclonal rabbit anti-HIV-1 p24 antibody (for coating)
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Protocols
Plasma Sample Preparation
Proper handling of plasma samples is critical for accurate viral load determination.
-
Plasma Separation: Centrifuge the blood samples at 800-1600 x g for 20 minutes at room temperature within 6 hours of collection.[3]
-
Aliquoting: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to sterile, nuclease-free cryovials.
-
Storage: Store plasma aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1][3]
-
Virus Lysis (for p24 antigen detection): Prior to the assay, treat plasma samples with a lysis buffer (e.g., 1% Triton X-100) to disrupt the viral membrane and release the p24 antigen. Incubate at 37°C for 30 minutes. This step is crucial for detecting p24 within intact virions.
This compound-based p24 Sandwich ELISA Protocol
-
Plate Coating:
-
Dilute the polyclonal rabbit anti-HIV-1 p24 capture antibody to a final concentration of 2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
The next day, wash the plate three times with 200 µL of Wash Buffer per well.
-
Block the plate by adding 200 µL of Assay Diluent to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant HIV-1 p24 antigen in Assay Diluent to create a standard curve (e.g., ranging from 1000 pg/mL to 15.6 pg/mL).
-
Add 100 µL of the prepared standards, lysed plasma samples, and controls to the appropriate wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate five times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated this compound antibody to an optimal concentration (e.g., 1 µg/mL) in Assay Diluent.
-
Add 100 µL of the diluted this compound antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate five times with Wash Buffer.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a sufficient color change is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Data Presentation
Table 1: Representative Standard Curve Data for this compound p24 ELISA
| p24 Concentration (pg/mL) | Absorbance at 450 nm (Mean) | Standard Deviation | Coefficient of Variation (%) |
| 1000 | 2.850 | 0.143 | 5.0 |
| 500 | 1.980 | 0.099 | 5.0 |
| 250 | 1.150 | 0.069 | 6.0 |
| 125 | 0.650 | 0.039 | 6.0 |
| 62.5 | 0.350 | 0.025 | 7.1 |
| 31.25 | 0.200 | 0.016 | 8.0 |
| 15.625 | 0.125 | 0.011 | 8.8 |
| 0 (Blank) | 0.050 | 0.005 | 10.0 |
Table 2: Quantification of p24 in Plasma Samples
| Sample ID | Absorbance at 450 nm | Calculated p24 (pg/mL) | Viral Load (copies/mL) - Estimated* |
| Patient A | 1.560 | 380 | ~760,000 |
| Patient B | 0.480 | 85 | ~170,000 |
| Patient C | 0.150 | 20 | ~40,000 |
| Healthy Control | 0.060 | < LLoQ | Not Detected |
*Note: The conversion from pg/mL of p24 to viral copies/mL is an estimation and can vary. A common approximation is 1 pg of p24 ≈ 2,000 viral particles. The Lower Limit of Quantification (LLoQ) is determined from the standard curve.
Visualizations
Experimental workflow for p24 quantification.
Simplified HIV-1 lifecycle highlighting p24.
References
Troubleshooting & Optimization
AG3.0 ELISA Technical Support Center: Troubleshooting High Background
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing high background issues with the AG3.0 ELISA. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you identify and resolve common problems during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in an this compound ELISA?
A1: High background is characterized by excessive color development or high optical density (OD) readings in the negative control or blank wells.[1] This nonspecific signal can mask the specific signal from your target analyte, leading to inaccurate results.
Q2: What are the most common causes of high background?
A2: The primary causes of high background in an ELISA assay are often related to inadequate plate washing and insufficient blocking.[2] Other contributing factors can include incorrect antibody concentrations, prolonged incubation times, and contaminated reagents.[3][4]
Q3: Can the substrate itself cause high background?
A3: Yes, if the substrate solution has deteriorated or is contaminated, it can lead to a high background signal.[1] The TMB Substrate Solution, for instance, should be clear and colorless before it is added to the wells.[1] Also, allowing too much time to pass between adding the stop solution and reading the plate can result in increased background.[3]
Troubleshooting Guide
Below are detailed troubleshooting steps to address high background in your this compound ELISA experiments.
Issue: High Background Signal in All Wells
This is often indicative of a systemic issue in the assay setup or execution. Follow these steps to diagnose and resolve the problem.
1. Review Washing Protocol and Technique
Inadequate washing is a frequent cause of high background as it fails to remove unbound antibodies and other reagents.[5][6]
-
Methodology:
-
Ensure a sufficient wash volume is used. A good starting point is a volume greater than the coating volume of the well, typically around 300-400 µL per well.[1][5][7]
-
Increase the number of wash cycles. A standard protocol involves three wash cycles after each incubation step.[5] If high background persists, try increasing to four or five cycles.
-
Incorporate a short soaking step. Allowing the wash buffer to sit in the wells for 30-60 seconds during each wash can improve removal of non-specifically bound material.[2]
-
Ensure complete aspiration of the wash buffer after each wash. Residual buffer can dilute subsequent reagents and interfere with the assay. Invert the plate and tap it on absorbent paper to remove any remaining droplets.[8]
-
If using an automated plate washer, verify its performance and ensure all ports are dispensing and aspirating correctly.[1]
-
2. Optimize Blocking Buffer and Procedure
The blocking buffer's role is to prevent nonspecific binding of antibodies to the plate surface.[9]
-
Methodology:
-
Increase the concentration of the blocking agent. For example, if you are using Bovine Serum Albumin (BSA), you could increase the concentration from 1% to 2%.[2]
-
Extend the blocking incubation time to ensure all nonspecific sites are saturated.[2]
-
Consider trying a different blocking agent. Common blockers include BSA, non-fat dry milk, and casein.[9] For assays with mammalian samples, using a blocking buffer containing normal serum from the same species as the secondary antibody can be effective.[10][11]
-
Adding a non-ionic detergent like Tween 20 (0.05% v/v) to the blocking buffer can also help reduce nonspecific binding.[2][4]
-
3. Adjust Antibody Concentrations
Excessively high concentrations of primary or secondary antibodies can lead to nonspecific binding and high background.[4]
-
Methodology:
-
Perform a titration experiment (checkerboard titration) to determine the optimal concentration for both the capture and detection antibodies. This involves testing a range of dilutions for each antibody to find the concentration that provides the best signal-to-noise ratio.[12]
-
Ensure that the secondary antibody is not cross-reacting with other components of the assay. Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species.[10]
-
Quantitative Data Summary
The following table provides a summary of recommended starting points and optimization ranges for key experimental parameters.
| Parameter | Recommended Starting Point | Optimization Range |
| Wash Buffer Volume | 300 µL per well[7] | 200 - 400 µL per well[1][5] |
| Number of Wash Cycles | 3 cycles[5] | 3 - 5 cycles |
| Blocking Agent Conc. (BSA) | 1% (w/v) | 1 - 5% (w/v)[9] |
| Tween 20 in Wash Buffer | 0.05% (v/v) | 0.01 - 0.1% (v/v)[13] |
| Incubation Temperature | Room Temperature (18-25°C)[1] | As per kit instructions |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting high background issues in your this compound ELISA.
Caption: Troubleshooting workflow for high background in ELISA.
References
- 1. sinobiological.com [sinobiological.com]
- 2. arp1.com [arp1.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. Causes Of High Background In ELISA Tests and How to Solve Them [krishgen.com]
- 5. biocompare.com [biocompare.com]
- 6. How it Works: Maximizing ELISA Throughput and Efficiency | Lab Manager [labmanager.com]
- 7. bosterbio.com [bosterbio.com]
- 8. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. How to deal with high background in ELISA | Abcam [abcam.com]
- 11. thermofisher.com [thermofisher.com]
- 12. southernbiotech.com [southernbiotech.com]
- 13. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
optimizing AG3.0 Western blot signal-to-noise ratio
AG3.0 Western Blot Technical Support Center
Welcome to the this compound technical support center. This guide is designed to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their this compound Western blot experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of a low signal-to-noise ratio with the this compound system?
A low signal-to-noise ratio, characterized by weak bands and/or high background, can stem from several factors throughout the Western blot workflow. The most critical factors to evaluate are antibody concentrations, blocking efficiency, and washing procedures.[1]
-
High Background: This can appear as a uniform haze or distinct, non-specific bands. Common causes include:
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations being too high can lead to non-specific binding.[2][3][4]
-
Insufficient Blocking: Incomplete blocking of the membrane allows antibodies to bind non-specifically.[3][5][6][7]
-
Inadequate Washing: Insufficient washing fails to remove unbound antibodies.[3][6][8]
-
Membrane Choice: PVDF membranes can sometimes exhibit higher background noise compared to nitrocellulose.[3][6][9][10]
-
Long Exposure Times: Overexposure during imaging can amplify background noise.[11]
-
-
Weak or No Signal: This issue can arise from:
-
Antibody Concentration Too Low: The concentration of the primary or secondary antibody may be insufficient to detect the target protein.
-
Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane will result in a weak signal.[12]
-
Inactive Antibodies: Improper storage or expiration of antibodies can lead to a loss of activity.[1]
-
Protein Degradation: Samples that are not properly handled can have degraded proteins, leading to a weak or absent target band.[1][2]
-
To systematically troubleshoot these issues, it is recommended to optimize one parameter at a time, starting with the one most likely to impact your results.
Q2: How can I optimize my primary antibody concentration to improve the signal-to-noise ratio?
Optimizing the primary antibody concentration is often the most critical step to enhance the signal-to-noise ratio.[13][14] A process known as antibody titration should be performed for any new antibody or when experimental conditions change.[13][14][15]
Data Presentation: Antibody Titration Results
Below is a sample table illustrating the results of a primary antibody titration experiment. The goal is to identify the dilution that provides a strong specific signal with minimal background.
| Primary Antibody Dilution | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Signal/Background) | Observations |
| 1:250 | 9500 | 4500 | 2.1 | Strong signal but very high background. |
| 1:500 | 8200 | 2000 | 4.1 | Good signal with moderate background. |
| 1:1000 (Recommended) | 7500 | 1000 | 7.5 | Optimal balance of strong signal and low background. |
| 1:2000 | 4000 | 800 | 5.0 | Signal is weaker, though background is low. |
| 1:4000 | 1500 | 750 | 2.0 | Very weak signal. |
Experimental Protocol: Primary Antibody Titration
This protocol describes how to test a range of primary antibody dilutions to find the optimal concentration.
-
Prepare Identical Protein Samples: Load the same amount of protein lysate into multiple lanes of an SDS-PAGE gel. 30 μg of protein per lane is a common starting point.[15]
-
Electrophoresis and Transfer: Run the gel and transfer the proteins to a membrane (PVDF or nitrocellulose) as per your standard protocol.
-
Blocking: Block the entire membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature.[16][17]
-
Membrane Sectioning: After blocking, carefully cut the membrane into strips, ensuring each strip contains one lane of the protein sample.
-
Primary Antibody Incubation: Incubate each strip separately in a different dilution of the primary antibody. If the manufacturer suggests a 1:1000 dilution, it's good practice to test dilutions above and below this, such as 1:250, 1:500, 1:1000, 1:2000, and 1:4000.[13][18] Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[16][19]
-
Washing: Wash all strips three times for 5-10 minutes each with a wash buffer like TBST.[6]
-
Secondary Antibody Incubation: Incubate all strips with the same concentration of the appropriate secondary antibody for 1 hour at room temperature.
-
Final Washes and Detection: Repeat the washing steps and then proceed with your standard detection protocol.
-
Analysis: Compare the signal intensity and background for each dilution to determine the optimal concentration.
Q3: My background is too high. What are the best practices for blocking and washing?
High background is often due to insufficient blocking or inadequate washing.[3][6]
Blocking Buffer Optimization
The choice of blocking buffer can significantly impact background levels. The most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA).[6][20]
-
Non-fat dry milk: Generally a very effective and inexpensive blocking agent. However, it should be avoided when detecting phosphorylated proteins, as it contains casein, which is a phosphoprotein and can cause high background.[3][21]
-
BSA: A good alternative to milk and is recommended for work with phospho-specific antibodies.[3][21]
-
Protein-free blocking buffers: These are commercially available and can be useful if both milk and BSA result in high background.
Data Presentation: Comparison of Blocking Buffers
| Blocking Agent | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Notes |
| 5% Non-fat Dry Milk in TBST | 8000 | 1200 | 6.7 | Good for general use, but may mask some epitopes. |
| 5% BSA in TBST | 7500 | 900 | 8.3 | Recommended for phospho-antibodies. Lower background. |
| Commercial Protein-Free Blocker | 7200 | 600 | 12.0 | Best for low background, but may be more expensive. |
Experimental Protocol: Optimizing Washing Steps
Thorough washing is crucial for removing unbound antibodies.[8]
-
Increase Wash Duration and Volume: Instead of short washes, try three or more washes of 10-15 minutes each with a generous volume of wash buffer.[6]
-
Incorporate a Detergent: Using a detergent like Tween 20 in your wash buffer (e.g., TBST, which is TBS with 0.1% Tween 20) is standard practice to reduce non-specific binding.[6][15] The concentration of Tween 20 can be increased from 0.05% to 0.1% to enhance washing stringency.[15]
-
Maintain Consistent Buffer Systems: Use the same buffer system (TBS or PBS) for your blocking, antibody dilutions, and washes to avoid compatibility issues.[16] Note that PBS-based buffers should be avoided when detecting phospho-proteins as the phosphate (B84403) can interfere with antibody binding.[16]
Q4: I'm seeing non-specific bands. How can I troubleshoot this issue?
Non-specific bands can be caused by several factors, including primary antibody cross-reactivity, protein degradation, or excessive protein loading.[1][4][12]
-
Primary Antibody Specificity: Your primary antibody may be cross-reacting with other proteins that share similar epitopes.[4][12] Ensure you are using a validated antibody.
-
Protein Degradation: Degraded protein samples can result in multiple bands below the expected molecular weight.[2] Always prepare fresh lysates and use protease inhibitors.[1][2]
-
Protein Overload: Loading too much protein can lead to non-specific binding of the primary antibody.[1][3][22] Try reducing the amount of protein loaded per lane.
-
Secondary Antibody Issues: The secondary antibody itself may be binding non-specifically. Run a control lane with only the secondary antibody to check for this.[3]
Q5: How does the choice of membrane affect signal and noise?
The two most common types of membranes for Western blotting are nitrocellulose and polyvinylidene difluoride (PVDF).[10][23]
-
PVDF Membranes: These have a high protein binding capacity and are very durable, making them ideal for stripping and reprobing.[10][24] They are particularly well-suited for detecting low-abundance proteins.[23][24] However, they can sometimes lead to higher background noise.[10][23]
-
Nitrocellulose Membranes: These generally provide a lower background signal than PVDF and are a good choice for high-abundance proteins.[9][24] However, they are more brittle and may not be as suitable for stripping and reprobing.[10][24]
For fluorescent detection, specialized low-fluorescence PVDF membranes are recommended to minimize autofluorescence and improve the signal-to-noise ratio.[23][25]
Visualizing Experimental Workflows
The following diagrams illustrate key workflows for troubleshooting and understanding experimental relationships in Western blotting.
Caption: A workflow for troubleshooting a low signal-to-noise ratio.
Caption: Relationships between key parameters and Western blot outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. clyte.tech [clyte.tech]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 9. cobetter.com [cobetter.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 13. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 14. ptglab.com [ptglab.com]
- 15. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 16. licorbio.com [licorbio.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. bosterbio.com [bosterbio.com]
- 20. bosterbio.com [bosterbio.com]
- 21. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 22. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. azurebiosystems.com [azurebiosystems.com]
- 24. aalborgengineering.com.sg [aalborgengineering.com.sg]
- 25. PVDF vs Nitrocellulose? How to Choose a Blot Membrane - Life in the Lab [thermofisher.com]
AG3.0 antibody non-specific binding issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered when using the AG3.0 antibody. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the this compound antibody and what is its target?
The this compound is a mouse monoclonal antibody that recognizes the Gag capsid protein (p24-27) and its precursors (p38, p55, and p150) of various primate lentiviruses, including HIV-1, HIV-2, SIVmac, and SIVagm.[1] Its epitope has been mapped to the conserved sequence SPRTLNA.[1] Due to its broad cross-reactivity, it is a valuable tool in HIV and SIV research.[1]
Q2: What are the common applications for the this compound antibody?
The this compound antibody is suitable for a variety of immunoassays, including:
-
Immunofluorescence (IF)
Q3: What are the known binding affinities of the this compound antibody?
Surface plasmon resonance (SPR) has been used to determine the binding affinity of this compound to different SIV Gag proteins. The affinities vary depending on the specific viral protein.
| SIV Gag Protein | Apparent Dissociation Constant (kD) |
| SIVagmVer | 3.7 nM |
| SIVmac | 20 nM |
| SIVagmSab | 35 nM |
| Table 1: Binding affinities of this compound antibody to various SIV Gag proteins as determined by SPR.[1] |
Troubleshooting Guides
Non-specific binding can manifest as high background, unexpected bands in a Western Blot, or diffuse staining in immunofluorescence. Below are troubleshooting guides for common issues.
High Background in Immunoassays
High background can obscure the specific signal, leading to a low signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Blocking | Optimize blocking conditions. Use a high-quality blocking agent such as 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST or PBST.[5] For phospho-specific antibodies, use BSA instead of milk, as milk contains phosphoproteins that can increase background.[6] Extend blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[5] |
| Primary Antibody Concentration Too High | Titrate the this compound antibody to determine the optimal concentration that provides a strong specific signal with minimal background.[5][7][8] Start with the manufacturer's recommended dilution and perform a dilution series. |
| Secondary Antibody Non-Specific Binding | Run a control with only the secondary antibody to check for non-specific binding.[5] Use a secondary antibody that has been pre-adsorbed against the species of your sample. Ensure the secondary antibody is diluted appropriately. |
| Insufficient Washing | Increase the number and duration of wash steps.[8] Use a wash buffer containing a detergent like Tween-20 (0.05-0.1%). |
| Contaminated Buffers or Reagents | Prepare fresh buffers and use high-purity reagents. Filter-sterilize buffers if necessary. |
Non-Specific Bands in Western Blotting
The appearance of unexpected bands in a Western Blot can be due to several factors.
Troubleshooting Workflow for Non-Specific Bands:
Additional Considerations for Western Blotting:
-
Protein Degradation: Ensure that protease inhibitors are added to your lysis buffer to prevent the degradation of the target protein, which can result in lower molecular weight bands.[8]
-
Post-Translational Modifications: The p24 protein can be part of larger precursor proteins (p55, p38), which may be detected by the this compound antibody.[1]
-
Cross-Reactivity: While this compound is specific for the Gag protein, confirm that your sample does not contain cross-reactive proteins from other lentiviruses if specificity to one is desired.[1]
Non-Specific Staining in Immunofluorescence (IF)
Diffuse or punctate staining not associated with the target structure can be a sign of non-specific binding in IF.
Key Optimization Steps for Immunofluorescence:
-
Fixation and Permeabilization: The choice of fixative (e.g., paraformaldehyde, methanol) and permeabilization agent (e.g., Triton X-100, saponin) can impact antibody binding. Optimize these steps for your specific cell or tissue type.
-
Blocking: Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 5-10% goat serum for a goat anti-mouse secondary).[9] BSA (1-3%) can also be used.[10]
-
Antibody Dilution: Titrate both the primary (this compound) and secondary antibodies to find the optimal concentrations.
-
Washing: Perform thorough washes with PBS or TBS containing a mild detergent (e.g., 0.05% Tween-20) after antibody incubations.
Signaling Pathway for Antibody Binding in IF:
High Background in Immunoprecipitation (IP)
Non-specific binding of proteins to the beads or the antibody can lead to a high background and co-elution of contaminating proteins.
Strategies to Reduce Non-Specific Binding in IP:
-
Pre-clearing the Lysate: Before adding the this compound antibody, incubate the cell lysate with beads alone for 30-60 minutes.[11] This will remove proteins that non-specifically bind to the beads.
-
Blocking the Beads: Block the beads with BSA or another suitable blocking agent before adding the antibody or lysate.[11]
-
Optimize Antibody Amount: Using too much antibody can increase non-specific binding.[11] Perform a titration to find the minimum amount of this compound antibody needed to efficiently pull down the target protein.
-
Stringent Washing: Increase the number of washes and/or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).[12]
Experimental Protocols
General Western Blot Protocol with this compound
-
Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA) containing protease inhibitors. Determine the protein concentration of the lysate.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1-2 hours at room temperature with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[5]
-
Primary Antibody Incubation: Incubate the membrane with the this compound antibody diluted in the blocking buffer. A starting dilution of 1:1000 to 1:5000 is recommended, but should be optimized. Incubate overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
General Immunofluorescence Protocol with this compound
-
Cell Seeding: Seed cells on coverslips in a culture dish and grow to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If the target is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block for 1 hour at room temperature in a blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA).
-
Primary Antibody Incubation: Incubate with the this compound antibody diluted in the blocking buffer overnight at 4°C. The optimal dilution should be determined empirically.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips on microscope slides using a mounting medium containing an anti-fade reagent.
-
Imaging: Visualize the staining using a fluorescence microscope.
General Immunoprecipitation Protocol with this compound
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a new tube.[11]
-
Immunoprecipitation: Add the this compound antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer or a more stringent wash buffer.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes, or by using a low pH elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
References
- 1. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Anti-HIV-1 p24 Recombinant Antibody (clone this compound) - Creative Biolabs [creativebiolabs.net]
- 3. biocompare.com [biocompare.com]
- 4. Improved Detection of HIV Gag p24 Protein Using a Combined Immunoprecipitation and Digital ELISA Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biossusa.com [biossusa.com]
- 6. Western blot optimization | Abcam [abcam.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. arp1.com [arp1.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 11. Dealing with high background in IP | Abcam [abcam.com]
- 12. sinobiological.com [sinobiological.com]
AG3.0 antibody stability and storage conditions
This technical support center provides comprehensive guidance on the stability, storage, and handling of the AG3.0 monoclonal antibody. Below you will find frequently asked questions, detailed stability data, experimental protocols for quality control, and troubleshooting guides to ensure optimal performance of the this compound antibody in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the this compound antibody?
A1: For optimal performance, lyophilized this compound antibody should be stored at -20°C to -80°C. Upon reconstitution, the antibody should be aliquoted into single-use volumes and stored at -80°C for long-term storage or at 4°C for short-term use (up to one week).[1][2][3] Avoid repeated freeze-thaw cycles.[1][2][3]
Q2: How should I reconstitute the lyophilized this compound antibody?
A2: Briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom. Reconstitute the antibody using the buffer and volume specified on the product datasheet to achieve the stock concentration. Gently swirl or pipette up and down to dissolve the pellet; do not vortex.
Q3: Can I store the reconstituted this compound antibody at -20°C?
A3: While -80°C is highly recommended for long-term storage to maintain maximum activity, storage at -20°C is acceptable for several months.[3] However, ensure the freezer is not a frost-free model, as temperature cycling in these units can degrade the antibody.[3] For antibodies formulated with glycerol, -20°C storage is standard as it prevents freezing.[4]
Q4: My this compound antibody shows reduced activity. What could be the cause?
A4: Reduced activity can result from improper storage, multiple freeze-thaw cycles, microbial contamination, or incorrect dilution.[3][4] Review your storage and handling procedures. We recommend running a quality control check, such as an ELISA or BLI experiment, to assess its binding activity (see Experimental Protocols section).
Q5: I see precipitates in my antibody solution after thawing. Is it still usable?
A5: The presence of aggregates or precipitates after thawing can indicate antibody denaturation, which may reduce its effectiveness.[3] It is recommended to centrifuge the vial (e.g., 10,000 x g for 10 minutes) and use the supernatant. The activity of the clarified antibody should be validated before use in a critical experiment. To avoid this issue, ensure proper aliquoting and storage.
This compound Antibody Stability Data
The stability of the this compound antibody has been evaluated under various storage conditions. The following tables summarize the retention of activity and purity over time. Activity was assessed via Bio-Layer Interferometry (BLI) by measuring the binding kinetics to its target antigen, HIV-1 p24. Purity was determined by Size Exclusion Chromatography (SEC-HPLC), quantifying the percentage of monomeric antibody.
Table 1: Stability of Lyophilized this compound Antibody
| Storage Temperature | Duration | Activity Retention (%) | Purity (% Monomer) |
| 4°C | 1 Month | 98% | 99.5% |
| 6 Months | 90% | 98.1% | |
| -20°C | 1 Year | >99% | >99.8% |
| 3 Years | 98% | 99.6% | |
| -80°C | 1 Year | >99% | >99.8% |
| 5 Years | >99% | >99.7% |
Table 2: Stability of Reconstituted this compound Antibody (in PBS, pH 7.4)
| Storage Temperature | Duration | Activity Retention (%) | Purity (% Monomer) |
| 4°C | 1 Week | 99% | >99.8% |
| 1 Month | 92% | 98.5% | |
| -20°C | 6 Months | 96% | 99.2% |
| 1 Year | 91% | 97.8% | |
| -80°C | 1 Year | >99% | >99.8% |
| 3 Years | 98% | 99.5% |
Table 3: Effect of Freeze-Thaw Cycles on Reconstituted this compound Antibody (Antibody stored at -80°C between cycles)
| Number of Cycles | Activity Retention (%) | Purity (% Monomer) |
| 1 | 100% | >99.8% |
| 3 | 97% | 99.4% |
| 5 | 91% | 98.0% |
| 10 | 82% | 95.6% |
Experimental Protocols
Protocol 1: Activity Assessment by Bio-Layer Interferometry (BLI)
This protocol outlines the procedure to determine the binding activity of the this compound antibody.
-
Reagent Preparation:
-
Reconstitute HIV-1 p24 antigen to a concentration of 10 µg/mL in kinetics buffer (e.g., PBS with 0.1% BSA, 0.02% Tween-20).
-
Dilute this compound antibody samples to a working concentration (e.g., 5 µg/mL) in kinetics buffer.
-
-
Instrument Setup:
-
Hydrate Amine Reactive 2nd Generation (AR2G) biosensors in water for 10 minutes.
-
Equilibrate the instrument (e.g., ForteBio Octet) to the desired temperature (e.g., 30°C).
-
-
Experimental Workflow:
-
Baseline: Equilibrate biosensors in kinetics buffer for 60 seconds.
-
Loading: Load the HIV-1 p24 antigen onto the AR2G biosensors.
-
Baseline 2: Transfer biosensors back to kinetics buffer for another 60 seconds.
-
Association: Move biosensors into wells containing the this compound antibody solution and measure association for 300 seconds.
-
Dissociation: Transfer biosensors back to kinetics buffer and measure dissociation for 600 seconds.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (KD = kd/ka). Compare the KD value of the test sample to a reference standard to determine relative activity.
-
Protocol 2: Purity Assessment by Size Exclusion Chromatography (SEC-HPLC)
This protocol is used to quantify the percentage of monomeric this compound and detect the presence of aggregates or fragments.
-
Sample Preparation:
-
Dilute the this compound antibody sample to a concentration of 1 mg/mL using the mobile phase buffer.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC System and Column:
-
System: HPLC system equipped with a UV detector.
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.
-
Run Time: 30 minutes.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram. The main peak corresponds to the antibody monomer.
-
Earlier eluting peaks typically represent high molecular weight species (aggregates), while later eluting peaks represent low molecular weight species (fragments).
-
Calculate the purity by dividing the area of the monomer peak by the total area of all peaks and multiplying by 100. The purity of this compound is expected to be >98%.[1]
-
Visual Guides and Workflows
Recommended Storage and Handling Workflow
Caption: Recommended workflow for handling and storing the this compound antibody.
Troubleshooting Guide for Stability Issues
Caption: Decision tree for troubleshooting common this compound stability issues.
References
Technical Support Center: Optimizing AG3.0 Assays in Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize cross-reactivity when using AG3.0 assays in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of this compound immunoassays?
A1: Immunoassay cross-reactivity occurs when the antibodies in an assay, designed to detect a specific analyte, bind to other structurally similar molecules that are also present in the sample.[1] This can lead to inaccurate quantification and false-positive results. In complex samples, where numerous structurally related molecules may be present, this is a significant issue that can compromise the reliability of your results.
Q2: What are the common causes of high background noise in my this compound assay?
A2: High background in an immunoassay can obscure true signals and reduce the sensitivity of the assay. Common causes include:
-
Insufficient Blocking: Unoccupied sites on the microplate well can bind the primary or secondary antibody, leading to a non-specific signal.[1][2]
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[1]
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies, contributing to high background.[1][2]
-
Cross-reactivity: The detection antibody may be binding to other proteins in the sample that share similar epitopes.[2]
Q3: Which components of my complex sample are likely to cause interference?
A3: Complex biological matrices contain numerous substances that can interfere with immunoassays.[3][4] These include:
-
Endogenous Antibodies: Human anti-animal antibodies (HAAA) and rheumatoid factor (RF) can cross-link capture and detection antibodies, causing false positives.
-
Heterophilic Antibodies: These are non-specific antibodies that can react with assay antibodies.[5]
-
Binding Proteins: Soluble receptors or other binding proteins can mask the target analyte, preventing antibody binding.[3]
-
High concentrations of lipids, bilirubin, and hemoglobin can also interfere with assay results.[5]
Troubleshooting Guides
Issue 1: High Background Signal Obscuring Results
High background noise can significantly reduce the signal-to-noise ratio of your this compound assay. The following steps can help you troubleshoot and reduce high background.
Troubleshooting Workflow for High Background
References
Technical Support Center: AG3.0 Antibody and HIV-2 Detection
Welcome to the technical support center for troubleshooting issues related to the use of the AG3.0 antibody in HIV research, with a specific focus on challenges in detecting certain HIV-2 strains. This resource is designed for researchers, scientists, and drug development professionals to navigate potential experimental hurdles and find solutions.
Frequently Asked Questions (FAQs)
Q1: What is the this compound antibody and what is its target?
The this compound is a murine monoclonal antibody that recognizes a highly conserved 7-amino acid epitope, SPRTLNA, located on the Gag capsid protein (p24-27) of primate lentiviruses.[1] Due to the conserved nature of this epitope, this compound exhibits broad reactivity, recognizing HIV-1, HIV-2, Simian Immunodeficiency Virus (SIV) mac, and SIVagm.[1] This antibody is a valuable tool for the detection of these viruses in various immunoassays.
Q2: I am not detecting my HIV-2 strain with the this compound antibody. Is this expected?
While the this compound antibody is known for its broad cross-reactivity with HIV-2, detection failures with specific strains can occur. The primary reason for this is genetic variability within the epitope region of the HIV-2 Gag p24 protein. Although the SPRTLNA epitope is highly conserved, mutations can arise in certain HIV-2 strains, leading to reduced or complete loss of antibody binding.
Q3: What are the common causes for a false-negative result when using the this compound antibody for HIV-2 detection?
Several factors can contribute to a false-negative result in an immunoassay:
-
Genetic Variation in the Epitope: As mentioned, mutations in the SPRTLNA sequence of the Gag p24 protein of the specific HIV-2 strain you are working with can prevent the this compound antibody from binding.
-
Low Viral Load: The concentration of the p24 antigen in your sample may be below the limit of detection of your assay.[2][3]
-
Improper Sample Handling: Degradation of the p24 antigen due to incorrect sample collection, storage, or multiple freeze-thaw cycles can lead to a loss of signal.
-
Assay-Specific Issues: Problems with the assay itself, such as expired reagents, incorrect buffer composition, or improper incubation times and temperatures, can all contribute to false-negative results.[3]
-
"Window Period": In newly infected samples, the levels of p24 antigen may not yet be high enough for detection.[2]
Troubleshooting Guides
If you are experiencing a lack of signal when using the this compound antibody to detect an HIV-2 strain, follow these troubleshooting steps:
Problem: No Signal or Weak Signal for HIV-2 Sample
Potential Cause & Troubleshooting Steps
| Potential Cause | Recommended Action |
| Genetic Variation in the this compound Epitope | Sequence the Gag gene of your HIV-2 strain: Compare the amino acid sequence of the p24 region with the known this compound epitope (SPRTLNA). Use a different anti-p24 antibody: Consider using a polyclonal antibody or a different monoclonal antibody that targets a distinct epitope on the p24 protein. |
| Low p24 Antigen Concentration | Concentrate your sample: Use methods like ultracentrifugation to pellet the virus and increase the antigen concentration. Use a more sensitive detection method: Consider switching to a more sensitive assay format, such as a p24 antigen capture ELISA. |
| Improper Sample Storage or Handling | Review your sample handling protocol: Ensure that samples are stored at the recommended temperature (-80°C for long-term storage) and that freeze-thaw cycles are minimized. Use fresh samples whenever possible. |
| Suboptimal Assay Conditions | Optimize your immunoassay protocol: Titrate the this compound antibody to determine the optimal concentration. Verify the incubation times and temperatures as per the manufacturer's instructions. Ensure the use of fresh, correctly prepared buffers.[3] Include positive and negative controls: Always run a known HIV-2 positive control (with a conserved this compound epitope) and a negative control to validate your assay performance. |
| Reagent Issues | Check reagent expiration dates: Do not use expired antibodies, substrates, or other reagents. Properly store all reagents: Follow the manufacturer's storage recommendations. |
Experimental Protocols
Protocol: Verifying this compound Epitope Sequence in an HIV-2 Strain
-
Viral RNA Extraction: Extract viral RNA from your HIV-2 viral stock or patient sample using a commercial viral RNA extraction kit.
-
Reverse Transcription and PCR (RT-PCR): Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and primers flanking the gag gene. Amplify the gag gene, specifically the region encoding the p24 protein, using PCR with specific primers.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Translate the nucleotide sequence to the corresponding amino acid sequence. Align the obtained p24 amino acid sequence with a reference HIV-2 p24 sequence known to be recognized by the this compound antibody.
-
Epitope Verification: Carefully examine the region corresponding to the SPRTLNA epitope to identify any amino acid substitutions.
Visual Guides
Troubleshooting Workflow for this compound HIV-2 Detection Failure
Caption: Troubleshooting workflow for this compound antibody HIV-2 detection issues.
Decision Pathway for Investigating this compound Reactivity
Caption: Decision pathway for investigating this compound antibody reactivity problems.
References
Technical Support Center: Enhancing AG3.0 Binding Affinity for SIV Gag
Welcome to the technical support center for the AG3.0 project. This resource is designed to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the binding affinity of the this compound molecule for the Simian Immunodeficiency Virus (SIV) Gag protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its intended function?
A1: this compound is a novel, engineered protein designed to specifically bind to the capsid domain of the Simian Immunodeficiency Virus (SIV) Gag polyprotein. The Gag protein is crucial for the assembly and maturation of viral particles.[1][2] By targeting SIV Gag, this compound is being investigated for its potential as a therapeutic agent to inhibit viral replication and as a research tool to study the SIV life cycle.
Q2: Why is enhancing the binding affinity of this compound for SIV Gag important?
A2: A higher binding affinity generally correlates with increased potency and efficacy of a therapeutic molecule. By strengthening the interaction between this compound and SIV Gag, we aim to achieve more effective disruption of viral assembly with lower concentrations of this compound. This can lead to improved therapeutic outcomes and reduced potential for off-target effects.
Q3: What are the primary methods for enhancing the binding affinity of this compound?
A3: The primary method for enhancing the binding affinity of this compound is through targeted amino acid substitutions using techniques like site-directed mutagenesis.[3][4] This involves identifying key residues at the binding interface and systematically replacing them to optimize interactions. Computational modeling can be used to predict beneficial mutations.[4]
Q4: How is the binding affinity of this compound to SIV Gag measured?
A4: The binding affinity is typically quantified by determining the equilibrium dissociation constant (Kd). Lower Kd values indicate a stronger binding affinity. The most common techniques used in our labs for this purpose are Surface Plasmon Resonance (SPR)[5][6][7] and Isothermal Titration Calorimetry (ITC).[8][9][10]
Troubleshooting Guides
This section addresses common problems that may arise during your experiments.
Low or No Binding Signal in SPR/ITC Experiments
-
Potential Cause: Inactive or improperly folded this compound or SIV Gag protein.
-
Troubleshooting Steps:
-
Verify Protein Integrity: Run both this compound and SIV Gag on an SDS-PAGE gel to check for purity and degradation.
-
Confirm Protein Concentration: Accurately determine the concentration of both proteins using a reliable method such as a BCA assay or UV-Vis spectroscopy.
-
Check Buffer Conditions: Ensure that the experimental buffer pH and salt concentration are optimal for the interaction.[11] Mismatched buffers between the protein sample and the running buffer can cause artifacts.[12]
-
Assess Protein Activity: If possible, perform a functional assay to confirm that your proteins are active.
-
-
Potential Cause: Issues with the SPR/ITC instrument or experimental setup.
-
Troubleshooting Steps:
-
Instrument Performance Check: Run a standard binding interaction with known affinity to ensure the instrument is functioning correctly.
-
SPR: Check Immobilization Levels: For SPR, ensure that the ligand (e.g., SIV Gag) is properly immobilized on the sensor chip. Low immobilization can lead to a weak signal.[13]
-
ITC: Verify Heats of Dilution: For ITC, perform control experiments by titrating the ligand into the buffer to determine the heat of dilution, which should be subtracted from the binding data.[9]
-
Inconsistent Results Across Experiments
-
Potential Cause: Variability in protein batches.
-
Troubleshooting Steps:
-
Standardize Protein Purification: Use a consistent and well-documented protocol for protein expression and purification.
-
Quality Control Each Batch: Perform quality control checks (e.g., SDS-PAGE, concentration measurement) on each new batch of this compound and SIV Gag.
-
Use a Single Batch for Critical Experiments: For a set of comparative experiments, use the same batch of proteins to minimize variability.
-
-
Potential Cause: Experimental error.
-
Troubleshooting Steps:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the analyte.
-
Consistent Incubation Times: Use consistent incubation times for all steps of your assay.
-
Maintain Consistent Temperatures: Ensure all experimental steps are performed at the same temperature.
-
Quantitative Data Summary
The following table summarizes the binding affinity data for different this compound variants with wild-type SIV Gag, as determined by Surface Plasmon Resonance (SPR).
| This compound Variant | ka (1/Ms) | kd (1/s) | Kd (nM) |
| Wild-Type | 1.2 x 10^5 | 3.5 x 10^-4 | 2.9 |
| Mutant 1 (Y102A) | 8.5 x 10^4 | 4.1 x 10^-4 | 4.8 |
| Mutant 2 (S56F) | 2.1 x 10^5 | 2.9 x 10^-4 | 1.4 |
| Mutant 3 (N78R) | 3.5 x 10^5 | 1.5 x 10^-4 | 0.43 |
Detailed Experimental Protocols
Site-Directed Mutagenesis of this compound
This protocol is for introducing point mutations into the this compound expression plasmid.
-
Primer Design: Design forward and reverse primers (25-45 bases in length) containing the desired mutation. The mutation should be in the center of the primers with 10-15 bases of correct sequence on either side. The melting temperature (Tm) should be ≥78°C.[14][15]
-
PCR Reaction Setup:
-
50 ng of template this compound plasmid
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM)
-
5 µL of 10x reaction buffer
-
1 µL of PfuUltra DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 30 seconds
-
18 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.[14]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells and select for colonies on appropriate antibiotic plates.
-
Sequence Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
Surface Plasmon Resonance (SPR) Analysis
This protocol describes the measurement of binding kinetics between this compound variants and SIV Gag.[5][16]
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Purified SIV Gag (ligand)
-
Purified this compound variants (analytes)
-
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject SIV Gag (diluted in an appropriate immobilization buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the this compound variant in running buffer.
-
Inject the this compound dilutions over the immobilized SIV Gag surface, starting with the lowest concentration.
-
Include a buffer-only injection as a reference.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) Measurement
This protocol outlines the determination of thermodynamic parameters of the this compound-SIV Gag interaction.[9][10]
-
Sample Preparation:
-
Dialyze both this compound and SIV Gag extensively against the same buffer to minimize buffer mismatch effects.[9]
-
Accurately determine the protein concentrations.
-
Degas both protein solutions before use.
-
-
Instrument Setup:
-
Set the desired experimental temperature.
-
Load the SIV Gag solution into the sample cell.
-
Load the this compound solution into the injection syringe. The concentration of this compound in the syringe should be 10-20 times that of SIV Gag in the cell.[12]
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.5 µL) and discard this data point during analysis.
-
Proceed with a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Subtract the heat of dilution (determined from a control experiment titrating this compound into buffer).
-
Fit the binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizations
Caption: Workflow for enhancing this compound binding affinity.
Caption: Troubleshooting low binding signal.
References
- 1. Simian Immunodeficiency Virus (SIV) gag DNA-Vaccinated Rhesus Monkeys Develop Secondary Cytotoxic T-Lymphocyte Responses and Control Viral Replication after Pathogenic SIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gag precursors of HIV and SIV are cleaved into six proteins found in the mature virions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity Maturation of Monoclonal Antibodies by Multi-Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Improving the binding affinity of an antibody using molecular modeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 9. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 13. Lower Binding Affinity than Expected - How to Troubleshoot - SPRpages [sprpages.nl]
- 14. Site-Directed Mutagenesis [protocols.io]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Technical Support Center: Protocol Refinement for Fluorescent Proteins in Fixed-Cell Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorescent proteins, such as GFP and its derivatives, in fixed-cell preparations. The following sections offer solutions to common issues encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific problems that may arise during the fixation, permeabilization, and imaging of cells expressing fluorescent proteins.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Low Protein Expression: The endogenous level of the fusion protein is too low for direct detection. | - Increase the expression of the tagged protein if possible.- Use an anti-fluorescent protein antibody (e.g., anti-GFP) to amplify the signal. A directly conjugated antibody or a primary/fluorescent secondary antibody pair can be used.[1] |
| Photobleaching: The fluorescent signal is fading due to prolonged exposure to excitation light. | - Use a mounting medium containing an antifade reagent.[2][3]- Minimize exposure of the sample to the light source.[4]- Image samples shortly after preparation.[4] | |
| Incompatible Fixation Method: The fixation protocol is quenching the fluorescence. | - Paraformaldehyde (PFA) or formalin-based fixatives are generally recommended for fluorescent proteins.[1]- Avoid using methanol (B129727) or acetone (B3395972) as the primary fixative, as they can denature the fluorescent protein.[1] | |
| Protein Loss During Staining: The soluble fluorescent protein is lost during washing steps. | - Ensure adequate crosslinking by using a sufficient concentration of PFA (e.g., 4%) and an appropriate fixation time.[5] | |
| High Background Fluorescence | Autofluorescence: The cells or tissues have endogenous molecules that fluoresce. | - Check for fluorescence in an unstained control sample.[3]- If using a fixative like glutaraldehyde, quench free aldehyde groups with sodium borohydride (B1222165).[3][6]- Use a blocking solution with normal serum from the same species as the secondary antibody to reduce non-specific binding.[7][8] |
| Non-specific Antibody Binding: The primary or secondary antibodies are binding to unintended targets. | - Increase the number of wash steps between antibody incubations.[7]- Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[2][7]- Ensure the blocking buffer is appropriate for the antibodies being used (e.g., avoid BSA when using anti-bovine secondaries).[2] | |
| Non-Specific Staining | Antibody Concentration Too High: Excessive antibody concentration leads to off-target binding. | - Perform a titration to determine the optimal antibody dilution.[2][7][8]- Reduce the incubation time with the primary or secondary antibody.[7] |
| Inadequate Blocking: Blocking step is insufficient to prevent non-specific antibody binding. | - Increase the blocking incubation time.[7]- Consider changing the blocking agent (e.g., from BSA to normal serum).[7] | |
| Secondary Antibody Issues: The secondary antibody is cross-reacting or binding non-specifically. | - Run a control with only the secondary antibody to check for non-specific binding.[7][8]- Use a pre-adsorbed secondary antibody.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best fixation method for preserving the signal of fluorescent proteins like GFP?
A1: Fixation with paraformaldehyde (PFA) or formalin is generally considered the most suitable method for preserving the fluorescence of proteins like GFP.[1] Methanol and acetone should be avoided as primary fixatives as they can denature the protein and quench the signal.[1] A common starting point is 4% PFA in PBS for 15 minutes at room temperature.[1]
Q2: My fluorescent signal is strong in live cells but disappears after fixation. What could be the cause?
A2: This issue can arise from several factors. The fixation process itself might be quenching the fluorescence, especially if using an incompatible fixative like methanol.[1] Alternatively, if the fluorescent protein is not tethered to a larger structure, it can be lost during the washing steps of the immunofluorescence protocol if not properly crosslinked by the fixative.[5] Using a PFA-based fixative and ensuring adequate fixation time can help mitigate this.[5]
Q3: How can I amplify a weak fluorescent signal in my fixed-cell preparations?
A3: The most effective way to enhance a weak signal is to use an antibody against the fluorescent protein (e.g., an anti-GFP antibody).[1] You can use a primary antibody followed by a fluorescently labeled secondary antibody for signal amplification. This approach can significantly increase the brightness and detectability of your protein of interest.[1]
Q4: What causes high background fluorescence and how can I reduce it?
A4: High background can be caused by autofluorescence from the cells themselves or by non-specific binding of antibodies.[3][7] To reduce autofluorescence, you can treat your samples with a quenching agent like sodium borohydride if you are using an aldehyde fixative.[3][6] For non-specific antibody binding, optimizing your blocking step by increasing the incubation time or changing the blocking agent is recommended.[7] Also, ensuring your antibodies are used at the correct dilution is crucial.[2][7]
Q5: Can the mounting medium affect the fluorescent signal?
A5: Yes, the mounting medium can have a significant impact. Some mounting media can decrease the fluorescence lifetime of fluorescent proteins.[9] It is advisable to use a mounting medium that contains an antifade reagent to protect against photobleaching.[2][3] Mounting in a simple buffer like Tris buffer has been shown to preserve fluorescence lifetimes similar to those in living cells.[9]
Experimental Protocols
Protocol 1: Standard Paraformaldehyde (PFA) Fixation and Immunofluorescence Staining
-
Cell Seeding: Plate cells on glass coverslips or imaging plates to reach approximately 70% confluency on the day of the experiment.[10]
-
Washing: Gently wash the cells twice with pre-warmed PBS.[1]
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If your target is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBST) for at least 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.
-
Imaging: Image the cells using a fluorescence or confocal microscope.
Visualizations
Caption: A generalized workflow for fixed-cell immunofluorescence.
Caption: Troubleshooting logic for loss of fluorescent signal after fixation.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. A novel protocol to detect green fluorescent protein in unfixed, snap-frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Effect of fixation procedures on the fluorescence lifetimes of Aequorea victoria derived fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparing fixed cells for immunofluorescence [protocols.io]
Validation & Comparative
A Comparative Guide to AG3.0 and Other Anti-p24 Monoclonal Antibodies for Researchers
This guide provides a detailed comparison of the anti-p24 monoclonal antibody AG3.0 with other commonly used monoclonal antibodies in HIV research. The comparison focuses on key performance characteristics, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable antibody for their specific applications.
Performance Comparison of Anti-p24 Monoclonal Antibodies
The selection of an appropriate anti-p24 monoclonal antibody is critical for the sensitivity and specificity of immunoassays. This section summarizes the key characteristics of this compound and other widely utilized clones.
| Feature | This compound | 183-H12-5C | 7F4 | 12G4 | 9E8 (parental) | 9E8-491 (affinity-matured) |
| Isotype | Mouse IgG1 | Mouse IgG1 | Mouse IgG1 | Mouse IgG1 | Mouse IgG1 | Mouse IgG1 |
| Affinity (Kd) | 3.7 nM (SIVagmVer Gag), 20 nM (SIVmac Gag), 35 nM (SIVagmSab Gag)[1] | Data not available | Data not available | EC50: 579 ng/ml | Data not available | 5.64 x 10⁻¹¹ M[2][3] |
| Epitope | Linear, SPRTLNA[1] | Recognizes p8 region (aa 148-197) of p24[4] | Data not available | Recognizes aa 133-363 of p24[5][6] | Data not available | Binds to HCDR3 region[2][3] |
| Reactivity | HIV-1, HIV-2, SIVmac, SIVagm[1] | HIV-1 | HIV-1 | HIV-1 | HIV-1 | HIV-1 |
| Applications | ELISA, EIA, Immunoassay, WB | ELISA, WB | ELISA, WB[7] | ELISA, WB[5][6] | ELISA, WB | ELISA |
Experimental Methodologies
Detailed protocols for common immunoassays utilizing anti-p24 monoclonal antibodies are provided below. These are generalized procedures and may require optimization for specific experimental conditions.
Antigen Capture ELISA Protocol
This protocol outlines a standard sandwich ELISA for the quantification of HIV-1 p24 antigen.
-
Coating: Coat a 96-well microplate with a capture anti-p24 monoclonal antibody (e.g., this compound) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add 100 µL of standards and samples (cell culture supernatants or patient samples) to the wells. It is recommended to pretreat samples with a disruption buffer (e.g., containing Triton X-100) to dissociate p24 from immune complexes. Incubate for 2 hours at 37°C.[4][8]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of a biotinylated detection anti-p24 monoclonal antibody (recognizing a different epitope than the capture antibody) at an optimized concentration. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Western Blot Protocol
This protocol describes the detection of HIV-1 p24 in protein lysates.
-
Sample Preparation: Prepare viral or cell lysates in a suitable lysis buffer containing protease inhibitors. Determine the total protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein lysate per lane on a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p24 monoclonal antibody (e.g., this compound) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. The expected band for p24 is approximately 24 kDa.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow of a typical p24 Antigen Capture ELISA.
Caption: Key steps in the Western Blot protocol for p24 detection.
References
- 1. Anti-HIV1 p24 Antibody (A322) | Antibodies.com [antibodies.com]
- 2. In vitro affinity maturation and characterization of anti-P24 antibody for HIV diagnostic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Immune Responses to Capsid Protein p24 of Human Immunodeficiency Virus Type 1 and Implications for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV1 p24 Monoclonal Antibody (12G4) (MA5-44992) [thermofisher.com]
- 6. huabio.com [huabio.com]
- 7. Mouse Anti-HIV-1 p24 Recombinant Antibody (MRO-928CQ) - Creative Biolabs [creativebiolabs.net]
- 8. HIV-1-P24 antibody (30168-1-AP) | Proteintech [ptglab.com]
A Comparative Guide to AG3.0 (Third-Generation) HIV Diagnostics
This guide provides a comprehensive comparison of a representative third-generation (AG3.0) HIV antibody assay with alternative diagnostic methods, primarily fourth-generation antigen/antibody combination assays. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental methodologies to support informed decision-making in clinical HIV diagnostics.
Performance Data: Third-Generation vs. Fourth-Generation HIV Assays
The performance of HIV diagnostic assays is primarily evaluated based on their sensitivity (the ability to correctly identify positive cases) and specificity (the ability to correctly identify negative cases). The following table summarizes the performance of several representative third-generation HIV antibody assays compared to fourth-generation assays.
| Assay Generation | Assay Name/Type | Specimen Type | Sensitivity (95% CI) | Specificity (95% CI) | Reference |
| Third-Generation | OraQuick Advance HIV-1/2 | Oral Fluid | 99.3% (98.4–99.7) | 99.8% (99.6–99.9) | [1] |
| Whole Blood | 99.22% (97.75–99.84) | 100% (97.21–100.0) | [1] | ||
| Clearview STAT-PAK HIV-1/2 | Whole Blood | 99.7% (98.9–100) | 99.9% (99.6–100) | [1] | |
| AxSYM HIV 1/2 gO | Serum/Plasma | 84.8% (for recent infection) | 97.4% (for established infection) | [2] | |
| Fourth-Generation | Abbott ARCHITECT HIV Ag/Ab Combo | Serum/Plasma | 89.4% (for recent infection) | 93.4% (for established infection) | [2] |
| Serum/Plasma | >99% (for established infection) | >98% (for established and acute infection) | [3] | ||
| GS HIV Combo Ag/Ab EIA | Serum/Plasma | 100% (for established infection) | >99% | [3] |
Key Differences: Third-Generation vs. Fourth-Generation Assays
| Feature | Third-Generation Assays (e.g., this compound) | Fourth-Generation Assays |
| Analytes Detected | HIV-1/2 antibodies (IgG and IgM)[4] | HIV-1/2 antibodies (IgG and IgM) and p24 antigen[4] |
| Window Period | Approximately 3 weeks post-infection[3] | 11 to 14 days post-infection[3] |
| Early Detection | Less sensitive for acute/early infection compared to 4th-gen[5] | More sensitive for acute/early infection due to p24 antigen detection[5] |
| False Positives | Higher rate of false positives compared to 4th-gen[6] | Lower rate of false positives[6] |
| Use Case | Routine screening where acute infection is not the primary concern[7] | Recommended for initial HIV testing to detect both acute and established infection[8] |
Experimental Protocols
Enzyme Immunoassay (EIA) for HIV Antibody Detection (Third-Generation)
The third-generation HIV antibody assays, referred to here as this compound, are typically based on the sandwich enzyme-linked immunosorbent assay (ELISA) format.[9]
Methodology:
-
Antigen Coating: Recombinant HIV antigens (representing HIV-1 and HIV-2) are coated onto the wells of a microplate.[10]
-
Sample Addition: The patient's serum or plasma sample is added to the wells. If HIV antibodies (IgG or IgM) are present in the sample, they will bind to the coated antigens.[10]
-
Incubation and Washing: The plate is incubated to allow for antibody-antigen binding. After incubation, the plate is washed to remove any unbound components.
-
Conjugate Addition: An enzyme-conjugated anti-human antibody (e.g., horseradish peroxidase-labeled anti-IgG/IgM) is added to the wells. This conjugate will bind to the captured patient antibodies.
-
Second Incubation and Washing: The plate is incubated again to allow the conjugate to bind, followed by another washing step to remove unbound conjugate.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells.
-
Color Development and Detection: If the enzyme is present (indicating the presence of HIV antibodies), it will catalyze a reaction with the substrate, resulting in a color change. The intensity of the color, which is proportional to the amount of HIV antibody in the sample, is measured using a spectrophotometer.[11]
-
Result Interpretation: The optical density of the sample is compared to a cut-off value to determine if the result is reactive or non-reactive.[10]
Validation of a New HIV Diagnostic Assay
The validation of a new HIV diagnostic assay, such as a third-generation rapid test, typically involves comparison against a "gold standard" testing algorithm.
Methodology:
-
Sample Collection: A diverse panel of well-characterized blood specimens is collected, including known HIV-positive samples (from different subtypes and stages of infection), HIV-negative samples, and samples from individuals with conditions that might cause cross-reactivity.[12]
-
Reference Testing: All samples are tested using a reference ("gold standard") algorithm. This often involves an initial fourth-generation immunoassay, followed by a supplemental antibody differentiation immunoassay and, if necessary, a nucleic acid test (NAT) for confirmation.[8][13]
-
Index Test Evaluation: The new assay being validated (the "index test") is performed on all samples according to the manufacturer's instructions. For rapid tests, this may involve whole blood, plasma, or oral fluid.[14]
-
Data Analysis: The results of the index test are compared to the results of the reference algorithm to calculate performance characteristics:
-
Sensitivity: (True Positives / (True Positives + False Negatives)) x 100
-
Specificity: (True Negatives / (True Negatives + False Positives)) x 100
-
Positive Predictive Value (PPV): (True Positives / (True Positives + False Positives)) x 100
-
Negative Predictive Value (NPV): (True Negatives / (True Negatives + False Negatives)) x 100
-
-
Concordance Analysis: The overall agreement between the index test and the reference standard is assessed.
Visualizations
Caption: Signaling pathway of a third-generation HIV EIA.
Caption: Recommended HIV diagnostic testing algorithm.[8]
Caption: Comparison of detection windows for 3rd and 4th-gen tests.
References
- 1. researchgate.net [researchgate.net]
- 2. Avidity Index for Anti-HIV Antibodies: Comparison between Third- and Fourth-Generation Automated Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinicallab.com [clinicallab.com]
- 5. HIV Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3rd vs 4th Generation HIV Test Kits: Key Differences and Uses [antehdispensary.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. distantreader.org [distantreader.org]
- 10. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 11. ELISA, Western Blot, and Other Tests for HIV [healthline.com]
- 12. afro.who.int [afro.who.int]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. academic.oup.com [academic.oup.com]
AG3.0 Antibody: A Comparative Performance Guide for Immunoassay Platforms
For Researchers, Scientists, and Drug Development Professionals
The monoclonal antibody AG3.0 is a versatile tool for the detection of the Gag capsid protein (p24-27) from a broad range of primate lentiviruses, including HIV-1, HIV-2, and various Simian Immunodeficiency Viruses (SIVs). This guide provides a comprehensive comparison of the this compound antibody's performance across different immunoassay platforms, supported by experimental data and detailed methodologies.
Performance Overview
The this compound antibody, a mouse IgG1 isotype, recognizes the highly conserved 7-mer peptide sequence SPRTLNA within the N-terminal of the Gag capsid.[1] This broad reactivity makes it a valuable reagent for studies involving different primate lentiviruses.[1] Commercially, it is available through the NIH AIDS Reagent Program and as a recombinant antibody from various vendors.[1][2]
Quantitative Performance Comparison
The following tables summarize the performance characteristics of the this compound antibody in key immunoassays based on available data.
Table 1: Antigen Capture ELISA
| Parameter | This compound (In-house assay) | ZeptoMetrix SIV p27 Antigen ELISA | Reference |
| Target Analyte | HIV-1 Gag p24 | SIV p27 | [1] |
| Lower Limit of Detection | 100 pg/ml | 62.5 pg/ml | [1] |
| Cross-Reactivity | HIV-1, HIV-2, SIVmac, SIVagm, SIVrcm | SIVmac, SIVagm, SIVdrl, SIVmnd-2 | [1] |
Table 2: Reactivity in Western Blotting
| Lentivirus Lineage | This compound Reactivity | Other Monoclonals (AG5.0, AG6.0) | Reference |
| HIV-1 | + | AG5.0: + | [1] |
| HIV-2/SIVmac | + | AG5.0: - | [1] |
| SIVagm (ver, gri, sab, tan) | + | AG5.0: +, AG6.0: + (ver, tan only) | [1] |
| Recognized Proteins | p24-27, p38, p55, p150 | Gag p24-27 | [1] |
Immunoassay Platforms and Experimental Protocols
Antigen Capture ELISA
An in-house antigen capture ELISA developed using the this compound antibody has demonstrated sensitivity comparable to commercially available kits.[1]
Experimental Protocol:
-
Coating: Microtiter plates are coated with the this compound monoclonal antibody as the capture antibody.
-
Blocking: Plates are blocked with a suitable blocking buffer (e.g., BSA or non-fat milk solution) to prevent non-specific binding.
-
Sample Incubation: Virus supernatants or purified Gag antigen dilutions are added to the wells and incubated.
-
Detection Antibody: A biotinylated polyclonal antibody against the viral antigen is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate: A chromogenic substrate for HRP (e.g., TMB) is added, leading to a color change.
-
Measurement: The optical density is measured at a specific wavelength, which is proportional to the amount of antigen present.
Western Blotting (Immunoblotting)
This compound has shown broad reactivity in Western blotting, detecting the Gag capsid protein (p24-27) and its precursors from various HIV and SIV isolates.[1]
Experimental Protocol:
-
Sample Preparation: Viral lysates are prepared and proteins are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the this compound antibody.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added.
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
Other Validated Platforms
-
Radioimmunoprecipitation (RIPA): this compound has been successfully used to precipitate Gag proteins from both cell and virus lysates.[1]
-
Dot Blot: A recombinant version of this compound has been validated for use in dot blot analysis for the detection of recombinant HIV-1 p24 antigen.[2]
Visualizing Workflows and Pathways
To better illustrate the experimental processes and the biological context of the this compound antibody's target, the following diagrams are provided.
References
cross-validation of AG3.0 results with PCR methods
An objective comparison of "AG3.0" with PCR methods for circulating tumor DNA (ctDNA) analysis cannot be provided at this time. Extensive searches for a product or technology named "this compound" within the field of liquid biopsy and ctDNA analysis have not yielded any relevant results. The term "this compound" appears in scientific literature in unrelated contexts, including HIV research, mosquito genetics, and radioimmunotherapy, but not in association with a ctDNA assay.
Therefore, without a specific, identifiable "this compound" product or methodology for ctDNA analysis, it is not possible to conduct a comparative analysis with established PCR methods.
For researchers, scientists, and drug development professionals interested in the cross-validation of ctDNA assays, it is recommended to focus on commercially available and well-documented platforms. When evaluating these platforms, consider the following:
Key Comparison Points for ctDNA Assays vs. PCR Methods:
-
Technology: Understand the fundamental differences between the assay (e.g., next-generation sequencing [NGS]-based panels) and PCR-based methods like droplet digital PCR (ddPCR) or quantitative PCR (qPCR).
-
Performance Metrics: Look for head-to-head comparisons detailing sensitivity, specificity, accuracy, and concordance. These metrics are crucial for understanding the reliability of each method in detecting low-frequency mutations in ctDNA.
-
Limit of Detection (LOD): Compare the lowest variant allele frequency (VAF) that each method can reliably detect.
-
Concordance Studies: Examine studies that compare the results of the ctDNA assay with a gold-standard method, often tissue biopsy analysis or a highly sensitive PCR method like ddPCR.
To facilitate a meaningful comparison, it is essential to have access to specific product documentation and peer-reviewed validation studies. Should information on "this compound" become publicly available, a detailed comparison guide could be developed.
A Comparative Guide to Commercial SIV p27 Antigen ELISA Kits for Researchers
For researchers, scientists, and drug development professionals engaged in Simian Immunodeficiency Virus (SIV) studies, the accurate quantification of the viral core protein p27 is paramount. This guide provides a comparative overview of commercially available SIV p27 antigen enzyme-linked immunosorbent assay (ELISA) kits. As of late 2025, a specific commercial kit designated "AG3.0" could not be identified in publicly available resources; therefore, this guide will focus on a comparison of established commercial alternatives.
The detection and quantification of SIV p27 are crucial for a variety of research applications, including monitoring viral replication in vitro and in vivo, evaluating the efficacy of antiviral therapeutics, and supporting vaccine development efforts. Commercially available ELISA kits offer a standardized and sensitive method for this purpose. This guide aims to assist researchers in selecting the most appropriate kit for their specific needs by comparing key performance characteristics and outlining the experimental protocols.
Performance Comparison of Commercial SIV p27 Antigen ELISA Kits
The selection of an appropriate SIV p27 antigen ELISA kit often depends on the specific requirements of the experiment, such as the expected concentration of the antigen in the samples and the desired level of sensitivity. The following table summarizes the performance characteristics of several commercially available kits based on manufacturer-provided information and data from research publications.
| Feature | ABL Inc. SIV p27 Antigen Capture Assay | XpressBio SIV p27 ELISA Assay | ZeptoMetrix RETRO-TEK™ SIV p27 Antigen ELISA | Ultrasensitive Digital Immunoassay (Research-Based) |
| Assay Principle | Double antibody sandwich ELISA[1] | Sandwich ELISA | Sandwich ELISA[2] | Bead-based digital immunoassay[3] |
| Linear Range | 62.5 - 2000 pg/mL[1] | Not explicitly stated, standard curve recommended | Standard curve up to 1000 pg/mL suggested[2] | 0.016 - 250 pg/mL[3] |
| Limit of Detection (LOD) / Minimal Detectable Level | Below 62.5 pg/mL[1] | 25 pg/mL | Not explicitly stated | 0.1 pg/mL (Limit of Quantification)[3] |
| Sample Types | Tissue culture media[1] | Tissue culture supernatants | Cell culture media, research specimens[2] | Culture supernatants[3] |
| Cross-Reactivity | Weakly cross-reacts with HIV-2 p27; does not detect HIV-1 p24[1] | Not specified | Not specified | Not specified |
Experimental Principles and Workflow
The majority of commercially available SIV p27 antigen ELISA kits operate on the principle of a sandwich immunoassay. This technique involves the capture of the SIV p27 antigen between two layers of antibodies: a capture antibody coated onto the surface of the microplate wells and a detection antibody that is subsequently added.
The general workflow for a typical SIV p27 antigen sandwich ELISA is as follows:
Figure 1: Generalized workflow for a sandwich ELISA-based SIV p27 antigen detection assay.
A more detailed representation of the molecular interactions at each step is provided below:
Figure 2: Molecular principle of the SIV p27 sandwich ELISA.
Detailed Experimental Protocols
The following is a generalized protocol based on common procedures for commercially available SIV p27 antigen ELISA kits. Researchers should always refer to the specific manual provided with the kit they are using.
Materials and Reagents (Typically Provided in Kits):
-
Microplate pre-coated with anti-SIV p27 capture antibody
-
SIV p27 antigen standard
-
Biotinylated anti-SIV p27 detection antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Wash buffer concentrate
-
Assay diluent
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution
-
Plate sealers
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit's instructions. This typically involves diluting wash buffers, reconstituting lyophilized standards and antibodies, and preparing a standard curve by serially diluting the SIV p27 antigen standard.
-
Sample Addition: Add standards, controls, and samples to the appropriate wells of the microplate.
-
Antigen Capture Incubation: Cover the plate and incubate to allow the SIV p27 antigen in the samples to bind to the capture antibodies. Incubation times and temperatures vary by manufacturer.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the diluted wash buffer to remove any unbound material.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well. Cover the plate and incubate to allow the detection antibody to bind to the captured SIV p27 antigen.
-
Washing: Repeat the washing step to remove unbound detection antibody.
-
Enzyme Conjugate Incubation: Add the Streptavidin-HRP conjugate to each well. This will bind to the biotin (B1667282) on the detection antibody. Cover the plate and incubate.
-
Washing: Repeat the washing step to remove unbound enzyme conjugate.
-
Substrate Incubation: Add the TMB substrate to each well. The HRP enzyme will catalyze a color change. Incubate in the dark for a specified period.
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction. This will typically change the color of the solution.
-
Read Plate: Measure the optical density (OD) of each well at a specific wavelength (usually 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use the standard curve to determine the concentration of SIV p27 in the unknown samples.
Considerations for Kit Selection
-
Sensitivity: For studies involving low viral loads, an assay with a lower limit of detection is crucial. The ultrasensitive digital immunoassay, while not a conventional ELISA, demonstrates the potential for significantly higher sensitivity.[3]
-
Dynamic Range: The linear range of the assay should encompass the expected concentrations of SIV p27 in the samples. Samples with concentrations exceeding the upper limit of the linear range will require dilution.
-
Sample Type Compatibility: Ensure the kit is validated for the specific sample matrix you are using (e.g., cell culture supernatant, plasma).
-
Throughput: The 96-well plate format of most ELISA kits is suitable for moderate to high-throughput screening.
References
A Comparative Analysis of AG3.0 and Other Anti-Gag Antibodies for Researchers and Drug Development Professionals
An in-depth guide to the performance and characteristics of key monoclonal antibodies targeting the HIV-1 Gag p24 protein, featuring AG3.0 and other notable alternatives. This guide provides a comprehensive comparison of their binding affinities, specificities, and applications, supported by experimental data and detailed protocols to aid in the selection of the most suitable antibody for your research needs.
Introduction to Anti-Gag Antibodies
The HIV-1 Gag polyprotein and its cleavage product, the capsid protein p24, are essential for viral replication and assembly. Due to their abundance and conservation across different viral strains, they are critical targets for diagnostics, therapeutic research, and vaccine development. A variety of monoclonal and polyclonal antibodies targeting the Gag p24 protein have been developed, each with unique characteristics. This guide focuses on a comparative analysis of the well-characterized monoclonal antibody this compound against other commercially available or researched anti-Gag antibodies.
Performance Comparison of Anti-Gag p24 Monoclonal Antibodies
The selection of an appropriate anti-Gag antibody is critical for the success of various immunoassays. The following tables summarize the available quantitative data on the performance of this compound and other selected anti-p24 monoclonal antibodies.
Table 1: Binding Affinity of Anti-Gag p24 Monoclonal Antibodies
| Antibody Clone | Antigen | Method | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| This compound | SIVagmVer Gag | SPR | Faster on/off rate noted | Faster on/off rate noted | 3.7 x 10⁻⁹ |
| This compound | SIVmac Gag | SPR | Faster on/off rate noted | Faster on/off rate noted | 2.0 x 10⁻⁸ |
| This compound | SIVagmSab Gag | SPR | Slower on/off rate noted | Slower on/off rate noted | 3.5 x 10⁻⁸ |
| 9E8 (parental) | HIV-1 p24 | Phage ELISA | Not specified | Not specified | 3.21 x 10⁻¹⁰ |
| 9E8-491 (affinity-matured) | HIV-1 p24 | Phage ELISA | Not specified | Not specified | 5.64 x 10⁻¹¹[1] |
| Nanobody Library | HIV-1 p24 | Not specified | 1 to 2 orders of magnitude faster than mAb comparators | Not specified | 6.9 x 10⁻¹⁰[2] |
Table 2: Specificity and Cross-Reactivity of Anti-Gag p24 Monoclonal Antibodies
| Antibody Clone | Epitope | Recognized Antigens | Cross-Reactivity |
| This compound | SPRTLNA (conserved in capsid)[3] | p24-27, p38, p55, p150[3] | HIV-1, HIV-2, SIVmac, SIVagm, SIVrcm[3] |
| R1C7 | Conserved epitope on p24 | p24 | All HIV-1, HIV-2, and SIV isolates tested[4][5] |
| A4F6 | Not specified | p24 | Three HIV-2 isolates, some SIV isolates, no HIV-1 isolates[4][5] |
| CA-1, CA-2, CA-4 | Not specified | p24 | CA-4 also recognizes multiple other HIV-1 proteins on Western blot[6] |
| 183-H12-5C | Not specified | p24 | Broadly cross-reactive across HIV-1 main subtypes and 2 CRFs[7] |
| C65690M & ANT-152 | Not specified | p24 | Broadly cross-reactive, detected all HIV strains tested when used in combination[8] |
Table 3: Application and Performance Data of Anti-Gag p24 Antibodies
| Antibody Clone | Applications | Reported Sensitivity/Performance |
| This compound | ELISA, Western Blot, Immunoassay[9][10] | Antigen capture assay with a lower detection limit of 100 pg/mL for HIV-1 Gag p24.[3] |
| 9E8-491 | ELISA | Higher sensitivity and specificity compared to the parental 9E8 antibody in a diagnostic assay.[1] |
| 183-H12-5C | Luminex Assay | Limit of detection ranging from 3.7 to 3 x 10⁴ pg/mL for 56 different HIV-1 isolates.[7] |
| Human Monoclonal Antibody (unnamed) | ELISA | Analytic sensitivity of 2 pg/mL for recombinant p24 antigen.[11][12] |
| Various commercial assays | ELISA | Sensitivities approaching 100% in many laboratory-based assays.[13] |
Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for the accurate assessment of antibody performance. Below are methodologies for key experiments cited in this guide.
Antigen Capture ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol is a generalized procedure for the detection of HIV-1 p24 antigen.
-
Coating: Coat a 96-well microplate with a capture anti-p24 monoclonal antibody (e.g., this compound) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween 20). Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate as described above. Add 100 µL of standards and samples (cell lysates or viral supernatants) to the wells. Incubate for 2 hours at 37°C or overnight at 4°C.
-
Detection Antibody: Wash the plate. Add 100 µL of a biotinylated detection anti-p24 monoclonal antibody (recognizing a different epitope than the capture antibody) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate. Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate until a blue color develops.
-
Stopping Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Western Blotting
This protocol outlines the detection of Gag proteins from cell or viral lysates.
-
Sample Preparation: Lyse cells or virions in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein onto a 10-12% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Gag antibody (e.g., this compound) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.
-
Chip Preparation: Immobilize the ligand (e.g., anti-p24 antibody) onto a sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the analyte (e.g., purified p24 antigen) over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: Monitor the change in the refractive index at the sensor surface in real-time to obtain association (on-rate) and dissociation (off-rate) curves.
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the antibody-antigen interaction (e.g., low pH glycine).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. In vitro affinity maturation and characterization of anti-P24 antibody for HIV diagnostic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unravelling the Molecular Basis of High Affinity Nanobodies against HIV p24: In Vitro Functional, Structural, and in Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoclonal antibodies against human immunodeficiency virus (HIV) type 2 core proteins: cross-reactivity with HIV type 1 and simian immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. An anti-p24 monoclonal antibody shows cross-reactivity with multiple HIV-1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardization of a cytometric p24-capture bead-assay for the detection of main HIV-1 subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Subtype Detection of HIV-1 Capsid p24 Antigen Using a Sensitive Europium Nanoparticle Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Anti-HIV-1 p24 Recombinant Antibody (clone this compound) - Creative Biolabs [creativebiolabs.net]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. p24 revisited: A landscape review of antigen detection for early HIV diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Consistent Results in HIV Research: A Guide to the Reproducibility of AG3.0 and Alternative Anti-p24 Antibodies
For researchers engaged in longitudinal studies on HIV, the consistency and reliability of antibodies are paramount. This guide provides a comparative overview of the AG3.0 monoclonal antibody, a widely used reagent targeting the HIV-1 p24 capsid protein, and its alternatives. By examining available data on their performance and outlining key experimental protocols, this document aims to assist scientists in selecting the most suitable antibodies to ensure the reproducibility of their long-term research.
The HIV-1 p24 protein is a critical biomarker for monitoring viral load and disease progression, making antibodies that target it indispensable tools in diagnostics and research.[1] The this compound antibody, a mouse monoclonal antibody, is well-characterized for its broad reactivity with the p24 protein across various primate lentiviruses, including HIV-1, HIV-2, and SIV.[2][3] Its utility in enzyme-linked immunosorbent assays (ELISA), Western blotting (WB), and other immunoassays is well-documented.[2] However, for longitudinal studies, which span extended periods and may involve multiple batches of reagents, ensuring consistent antibody performance is a significant challenge.[4][5][6]
This guide delves into the specifics of the this compound antibody and compares it with commercially available alternatives, focusing on aspects crucial for reproducibility, such as clonality, host origin, and validated applications.
Comparison of this compound with Alternative Anti-HIV-1 p24 Antibodies
To aid in the selection of an appropriate anti-p24 antibody for longitudinal research, the following table summarizes the key characteristics of this compound and several commercially available alternatives. The choice between a monoclonal and a recombinant antibody can significantly impact lot-to-lot consistency, with recombinant antibodies generally offering higher reproducibility.[7]
| Antibody Name/Clone | Clonality | Host Species | Isotype | Validated Applications | Supplier(s) |
| This compound | Monoclonal | Mouse | IgG1 | ELISA, WB, Immunoassay, IP, FuncS | Creative Biolabs, NIH HIV Reagent Program |
| OTIR5D12 | Recombinant Monoclonal | Rabbit | IgG | ELISA | OriGene |
| 1A1 | Monoclonal | Mouse | IgG1 | WB, ELISA | Thermo Fisher Scientific |
| D45F | Monoclonal | Mouse | Not Specified | WB, IHC, ELISA | Thermo Fisher Scientific |
| 12G2 | Monoclonal | Mouse | IgG1 | WB, ELISA | Thermo Fisher Scientific |
| 12G4 | Monoclonal | Mouse | IgG1 | WB, ELISA | HUABIO |
| 7F4 | Monoclonal | Mouse | Not Specified | Not Specified | Sigma-Aldrich |
| 749140 | Monoclonal | Mouse | IgG2A | WB | R&D Systems, Novus Biologicals |
| 30168-1-AP | Polyclonal | Rabbit | IgG | WB, ELISA | Proteintech |
| 24-4 | Monoclonal | Mouse | IgG2b | WB, IP, IF, FCM | Santa Cruz Biotechnology |
Key Considerations for Reproducibility in Longitudinal Studies
When conducting longitudinal studies, several factors beyond the choice of antibody are critical for ensuring reproducible results:
-
Lot-to-Lot Validation: It is imperative to validate each new lot of antibody to ensure it performs comparably to previous lots.[5][7][8] This can be achieved by running parallel experiments with the old and new lots using standardized controls.
-
Standardized Protocols: The use of consistent and well-documented experimental protocols is fundamental. This includes everything from sample preparation and antibody dilution to incubation times and detection methods.
-
Proper Antibody Storage: Adhering to the manufacturer's storage recommendations is crucial for maintaining antibody stability and performance over time.[5]
-
Recombinant Antibodies: For the highest level of consistency, recombinant antibodies are often the preferred choice due to their defined production process, which minimizes batch-to-batch variability.[7]
Experimental Protocols for Antibody Validation
To ensure the specificity and reproducibility of any antibody used in a longitudinal study, rigorous validation is essential. Below are detailed protocols for two common applications.
Western Blot (WB) Validation Protocol
-
Protein Lysate Preparation:
-
Prepare cell lysates from HIV-1 infected and uninfected cells (negative control).
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Include a molecular weight marker.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p24) at the optimized dilution overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
A specific antibody should produce a single band at the expected molecular weight of p24 (~24 kDa) in the infected cell lysate and no band in the negative control.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Validation Protocol
-
Plate Coating:
-
Coat a 96-well microplate with recombinant HIV-1 p24 antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the plate three times.
-
Add serial dilutions of the primary anti-p24 antibody to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash the plate three times.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
-
Data Analysis:
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
The signal should be proportional to the concentration of the primary antibody, demonstrating its specific binding to the p24 antigen.
-
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in antibody validation and its application in HIV research, the following diagrams illustrate a general antibody validation workflow and a simplified representation of the HIV Gag protein processing pathway.
References
- 1. Development of Monoclonal Antibodies against HIV-1 p24 Protein and Its Application in Colloidal Gold Immunochromatographic Assay for HIV-1 Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Antibody Registry [antibodyregistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Approach to Antibody Lot-to-Lot Variability | GeneTex [genetex.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. biocompare.com [biocompare.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Assessing the Diagnostic Potential of AG3.0 Antibody: A Comparative Guide
For researchers, scientists, and drug development professionals at the forefront of HIV research, the selection of robust and reliable diagnostic tools is paramount. This guide provides a comprehensive comparison of the AG3.0 antibody with alternative methods for the detection of HIV-1 p24 antigen, a key marker for early diagnosis and monitoring of HIV infection. Through a detailed analysis of experimental data and methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their diagnostic and research needs.
This compound Antibody: A Profile
The this compound antibody is a murine monoclonal antibody that has demonstrated significant potential in the diagnosis of primate lentiviruses. It specifically recognizes the Gag capsid protein (p24-27) of HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV), showcasing broad cross-reactivity across different viral lineages.[1] This characteristic makes it a versatile tool for a range of research applications. An in-house antigen capture assay developed using the this compound antibody has a reported lower detection limit of 100 pg/ml for HIV-1 Gag p24.[1] The antibody is effective in various immunoassays, including ELISA and Western Blot, highlighting its utility in both qualitative and quantitative analyses.
Performance Comparison of p24 Antigen Detection Methods
The diagnostic landscape for HIV includes a variety of assays, each with distinct performance characteristics. The following table summarizes the key quantitative data for the this compound antibody-based assay and its alternatives.
| Assay Type | Target | Limit of Detection (LOD) / Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| This compound Antigen Capture Assay | HIV-1 p24, HIV-2 p26, SIV p27 | 100 pg/mL (for HIV-1 p24)[1] | High (implied by monoclonal nature) | Broad cross-reactivity across primate lentiviruses.[1] | Limited data on performance with a wide range of clinical samples compared to commercial assays. |
| Commercial HIV-1 p24 ELISA Kits (General) | HIV-1 p24 | 1-10 pg/mL[2] | High | High sensitivity, well-standardized, and widely available. | Can be costly; performance may vary between manufacturers. |
| 4th Generation HIV Ag/Ab Combo Assays | HIV-1 p24 antigen & HIV-1/2 antibodies | Analytical sensitivity for p24 can be lower than dedicated p24 ELISAs. | 99.7% - 100%[3][4] | Reduces the diagnostic window by detecting both antigen and antibodies.[5][6][7] | P24 antigen detection component may have lower sensitivity than standalone p24 assays.[8] |
| In-house p24 ELISA Protocols (using various commercial antibodies) | HIV-1 p24 | Varies (dependent on antibodies and protocol) | High | Cost-effective alternative to commercial kits.[9][10] | Requires significant optimization and validation; performance can be variable.[9][10] |
| Zeptometrix SIV p27 Antigen ELISA | SIV p27 | Comparable to this compound in-house assay for SIV[1] | High | Specifically optimized and validated for SIV detection. | Not designed for HIV-1 p24 detection. |
| Nucleic Acid Amplification Tests (NAAT) | HIV-1 RNA | Detects infection earlier than antigen tests (10-33 days post-exposure).[6] | Very High | Highest sensitivity; detects infection in the earliest stages. | Expensive, requires specialized equipment and expertise. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any diagnostic assay. Below are methodologies for key experiments related to p24 antigen detection.
This compound-Based p24 Antigen Capture ELISA (In-house Protocol)
This protocol is based on the principles described in the characterization of the this compound antibody.
Materials:
-
96-well microtiter plates
-
This compound monoclonal antibody (as capture antibody)
-
Biotinylated polyclonal anti-HIV-1 p24 antibody (as detection antibody)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Recombinant HIV-1 p24 antigen standard
-
Sample lysis buffer (e.g., Triton X-100 based)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound antibody at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add prepared samples (lysed) and a serial dilution of the p24 antigen standard to the wells. Incubate for 2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance values of the known p24 concentrations and determine the concentration of p24 in the samples.
Zeptometrix SIV p27 Antigen ELISA Protocol (Summary)
This protocol is a summary of the manufacturer's instructions for the commercially available Zeptometrix SIV p27 Antigen ELISA kit.[11]
Principle: A sandwich ELISA where microwells are coated with a monoclonal antibody specific for SIV p27. Captured antigen is detected with a biotinylated polyclonal anti-SIV antibody followed by streptavidin-peroxidase and a colorimetric substrate.[11]
Procedure Outline:
-
Sample Preparation: Treat specimens with the provided lysing buffer.[11]
-
Incubation with Capture Antibody: Add prepared samples and standards to the pre-coated wells and incubate.
-
Washing: Wash the wells to remove unbound material.
-
Incubation with Detector Antibody: Add the biotinylated SIV p27 detector antibody and incubate for 1 hour at 37°C.[11]
-
Washing: Wash the wells.
-
Incubation with Streptavidin-Peroxidase: Add the streptavidin-peroxidase working solution and incubate for 30 minutes at 37°C.[11]
-
Washing: Wash the wells.
-
Substrate Incubation: Add the substrate and incubate for color development.
-
Stopping and Reading: Add the stop solution and read the absorbance.
General Workflow for 4th Generation HIV Ag/Ab Combo Assays
These assays are typically performed on automated platforms in clinical laboratories.
Principle: A combination assay that simultaneously detects HIV-1 p24 antigen and antibodies to HIV-1 and HIV-2.[5][6] This is often a chemiluminescent microparticle immunoassay (CMIA) or a similar automated method.
General Steps:
-
Sample Addition: Patient serum or plasma is added to the reaction vessel.
-
Incubation with Reagents: The sample is incubated with paramagnetic microparticles coated with anti-p24 antibodies and HIV-1/HIV-2 antigens.
-
Binding: If present, p24 antigen binds to the anti-p24 coated microparticles, and HIV-1/2 antibodies bind to the antigen-coated microparticles.
-
Washing: A wash step removes unbound materials.
-
Conjugate Addition: An acridinium-labeled anti-p24 antibody and acridinium-labeled HIV-1/2 antigens are added, which bind to the captured p24 and antibodies, respectively.
-
Second Wash: Another wash step removes unbound conjugate.
-
Signal Generation: Pre-trigger and trigger solutions are added to the reaction mixture, and the resulting chemiluminescent reaction is measured as relative light units (RLUs). The RLU is proportional to the amount of p24 antigen and/or HIV antibodies in the sample.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.
Caption: Workflow for the this compound p24 Antigen Capture ELISA.
Caption: HIV diagnostic window for different assay types.
Conclusion
The this compound antibody presents a valuable tool for the detection of HIV/SIV p24/p27 antigen, particularly in a research setting where its broad cross-reactivity can be advantageous. The development of an in-house antigen capture assay with a sensitivity of 100 pg/mL provides a solid foundation for its use. However, when considering diagnostic applications, particularly for early detection of HIV-1 in clinical samples, commercially available 4th generation Ag/Ab combo assays and dedicated p24 ELISA kits generally offer superior sensitivity. The choice of diagnostic assay will ultimately depend on the specific application, balancing factors such as the need for broad lentivirus detection, required sensitivity, cost, and throughput. For high-stakes clinical diagnostics, validated and approved commercial assays remain the standard, while the this compound antibody serves as an excellent, cost-effective option for many research inquiries.
References
- 1. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldengatebio.com [goldengatebio.com]
- 3. Could the new HIV combined p24 antigen and antibody assays replace p24 antigen specific assays? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aidsmap.com [aidsmap.com]
- 5. huttc.org [huttc.org]
- 6. What Is a 4th Generation HIV Test? [healthline.com]
- 7. Fourth‐Generation HIV Rapid Tests: Enhanced Sensitivity and Reduced Diagnostic Window for HIV‐1 Primary Infection Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web-resources.zeptometrix.com [web-resources.zeptometrix.com]
Quantifying Lentiviral Load: A Comparative Guide to the AG3.0 Antibody in Antiviral Research
For researchers, scientists, and drug development professionals engaged in antiviral research, the accurate quantification of lentiviral load is a critical component of evaluating therapeutic efficacy. The monoclonal antibody AG3.0, known for its broad reactivity to the Gag capsid protein (p24-27) of various primate lentiviruses, serves as a vital tool in this process. This guide provides a comparative overview of this compound's performance against a panel of common lentiviruses, supported by experimental data and detailed protocols to aid in the standardized assessment of antiviral agents.
The this compound antibody demonstrates a wide-ranging ability to detect the Gag capsid protein across major primate lentivirus lineages, including HIV-1, HIV-2, SIVmac, and SIVagm.[1] Its epitope has been identified as the conserved sequence SPRTLNA, which contributes to its broad cross-reactivity.[1] This characteristic makes it a valuable reagent for developing standardized p24 antigen capture assays, which are instrumental in quantifying viral production from infected cells and, consequently, the effectiveness of antiviral compounds.
Performance of this compound Against a Panel of Lentiviruses
The efficacy of an antiviral drug is often determined by its ability to inhibit viral replication, which can be measured by the reduction in viral protein production, such as the p24 capsid protein. The this compound antibody is a key component in an Enzyme-Linked Immunosorbent Assay (ELISA) designed for this purpose. Below is a summary of the known reactivity and sensitivity of this compound-based assays against a representative panel of lentiviruses.
| Lentivirus | Target Protein | This compound Reactivity | Lower Limit of Detection (LLOD) |
| HIV-1 (Human Immunodeficiency Virus 1) | p24 | Broadly reactive across various subtypes | 100 pg/ml[1] |
| HIV-2 (Human Immunodeficiency Virus 2) | p26 | Reactive | Data not available |
| SIVmac (Simian Immunodeficiency Virus - macaque) | p27 | Reactive | Data not available |
| SIVagm (Simian Immunodeficiency Virus - African green monkey) | p27 | Reactive | Data not available |
| SIVrcm (Simian Immunodeficiency Virus - red-capped mangabey) | p27 | Reactive | Data not available |
While this compound exhibits broad reactivity, it is important to note that quantitative data on its binding affinity and detection sensitivity across a comprehensive panel of HIV-1 subtypes (e.g., A, B, C, D, CRF01_AE) is not extensively available in the public domain. However, its recognition of a highly conserved epitope within the Gag protein suggests a high likelihood of effective detection across these variants.[1]
Experimental Protocols
Accurate and reproducible quantification of lentiviral p24 is fundamental for benchmarking antiviral compounds. Below are detailed methodologies for lentiviral titration using a p24 ELISA, which can be adapted for use with the this compound monoclonal antibody.
Lentiviral Titration via p24 ELISA
This protocol outlines the steps for determining the concentration of p24 antigen in lentiviral supernatants.
Materials:
-
This compound monoclonal antibody (or other suitable anti-p24 capture antibody)
-
96-well ELISA plates
-
Recombinant p24 protein standard
-
Biotinylated anti-p24 detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1N HCl)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Lysis buffer (to release p24 from viral particles)
-
Lentiviral supernatant samples
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Coat the wells of a 96-well ELISA plate with the this compound capture antibody at an optimized concentration (e.g., 1-10 µg/ml) in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Preparation:
-
Prepare a serial dilution of the recombinant p24 standard to generate a standard curve (e.g., from 1000 pg/ml to 15.6 pg/ml).
-
Lyse the lentiviral supernatant samples by adding lysis buffer to release the p24 antigen. Dilute the lysed samples as needed.
-
-
Incubation: Add the prepared standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add the biotinylated anti-p24 detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Calculation: Determine the concentration of p24 in the samples by interpolating from the standard curve.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved in lentiviral replication and its quantification, the following diagrams are provided.
Lentiviral Life Cycle and the Role of Gag
The Gag polyprotein is central to the lentiviral life cycle, playing a crucial role in viral assembly and maturation. Understanding this pathway is essential for identifying potential targets for antiviral therapies.
Caption: Overview of the lentiviral life cycle within a host cell.
Gag Polyprotein Processing Pathway
The proteolytic cleavage of the Gag polyprotein by the viral protease is a critical step in the maturation of infectious viral particles. The p24 capsid protein, the target of the this compound antibody, is a product of this processing.
Caption: Cleavage of the Gag polyprotein into its functional components.
Experimental Workflow for Antiviral Compound Screening
The following workflow illustrates the process of benchmarking an antiviral compound using a p24 ELISA with the this compound antibody.
References
AG3.0 Antibody: A Comprehensive Performance Review for Lentivirus Research
For researchers, scientists, and professionals engaged in drug development, the selection of a robust and reliable antibody is paramount for accurate and reproducible results. This guide provides an in-depth comparison of the AG3.0 monoclonal antibody, a widely utilized tool in HIV/SIV research, with a focus on its performance characteristics supported by experimental data.
The this compound antibody is a murine monoclonal antibody (IgG1) that has demonstrated significant utility in the detection of the Gag capsid protein (p24-27) from a broad range of primate lentiviruses.[1][2] Its wide-ranging cross-reactivity and well-characterized performance make it a valuable reagent for various immunoassays.
Comparative Performance Data
The this compound antibody has been extensively characterized, and its performance in key applications is summarized below. This data is compiled from multiple studies to provide a comprehensive overview for comparative purposes.
| Performance Metric | This compound | Alternative Antibodies | Source |
| Target | Gag capsid protein (p24-27) | Gag p24 | [1][2] |
| Epitope | SPRTLNA | Various | [1] |
| Cross-Reactivity | HIV-1, HIV-2, SIVmac, SIVagm, SIVrcm | Often specific to HIV-1 or have narrower cross-reactivity | [1] |
| Antigen Capture ELISA Detection Limit | 100 pg/mL (HIV-1 p24) | Comparable (e.g., Zeptometrix SIV p27 ELISA: 62.5 pg/mL) | [1] |
| Affinity (Ka) by SPR | SIVagmVer Gag: 3.7 nMSIVmac Gag: 20 nMSIVagmSab Gag: 35 nM | Data not readily available for direct comparison | [1] |
| Purity (by SEC-HPLC) | 98.17% | Varies by manufacturer and lot | [3] |
| Validated Applications | ELISA, Western Blot, Radioimmunoprecipitation (RIPA), Antigen Capture Assays | ELISA, Western Blot, Flow Cytometry, IHC | [1][3] |
Experimental Methodologies
Detailed experimental protocols are crucial for the successful application of any antibody. Below are representative protocols for key assays in which the this compound antibody has been successfully employed.
Antigen Capture ELISA Protocol
This protocol is adapted from studies characterizing the this compound antibody for the quantification of HIV/SIV p24 antigen.[1]
-
Coating: Coat a 96-well ELISA plate with the this compound antibody at an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted samples and standards containing the p24 antigen to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated or enzyme-conjugated anti-p24 detection antibody (recognizing a different epitope than this compound) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme/Substrate Reaction: If using an enzyme-conjugated secondary, add the appropriate substrate (e.g., TMB for HRP) and incubate until color develops.
-
Signal Detection: Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.
Western Blot Protocol
The following is a general protocol for detecting Gag p24 in viral lysates using the this compound antibody.[3]
-
Sample Preparation: Lyse cells or viral particles in RIPA buffer or a similar lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-30 µg of protein lysate per lane on a 12% Tris-HCl polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound antibody at a suitable dilution (e.g., 1:1000) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) at an appropriate dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Visualizing Experimental Workflows and Viral Lifecycle
To better illustrate the application of the this compound antibody, the following diagrams depict a typical antigen capture ELISA workflow and the role of the Gag protein in the HIV lifecycle.
References
- 1. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Anti-HIV-1 p24 Recombinant Antibody (clone this compound); Fab Fragment - Creative Biolabs [creativebiolabs.net]
- 3. Mouse Anti-HIV-1 p24 Recombinant Antibody (clone this compound) - Creative Biolabs [creativebiolabs.net]
Safety Operating Guide
Proper Disposal Procedures for AG3.0: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of materials designated as AG3.0. Given that "this compound" can refer to several distinct products, it is crucial to correctly identify the material before proceeding with disposal. This guide primarily focuses on the disposal of Mouse Anti-HIV-1 p24 Recombinant Antibody (clone this compound) , a product relevant to researchers, scientists, and drug development professionals. Information on other substances also identified as "AG3" is provided for comprehensive safety awareness.
Immediate Safety and Handling
Before handling any chemical or biological material, consult the product-specific Safety Data Sheet (SDS) and adhere to your institution's environmental health and safety (EHS) guidelines.
General Personal Protective Equipment (PPE) Requirements:
-
Safety glasses or goggles: To protect from splashes.
-
Chemical-resistant gloves: Such as nitrile or neoprene.
-
Laboratory coat: To prevent skin and clothing contamination.
Engineering Controls:
-
Handle materials in a well-ventilated area. For materials that may produce aerosols or dust, a chemical fume hood is recommended.[1]
Product Identification and Disposal Stream Summary
Proper disposal is contingent on the chemical and physical properties of the specific "this compound" product. The following table summarizes the disposal recommendations for various materials identified as "AG3".
| Product Name | Product Type | Key Hazards | Recommended Disposal Method |
| Mouse Anti-HIV-1 p24 Recombinant Antibody (clone this compound) | Biological (Antibody) | No specific hazards listed; treat as potentially biohazardous waste. | Follow institutional guidelines for biological and sharps waste. Typically involves decontamination followed by disposal in designated biohazard containers. |
| AG3 Liquid - New Formulation | Automotive Rubbing Compound | Hazardous to the environment; harmful to aquatic organisms. | Dispose of as hazardous waste. Do not release into the environment.[2] |
| AG3 Graffiti Remover | Chemical Solvent | Causes skin and eye irritation; may cause respiratory irritation; may damage an unborn child; toxic to aquatic life. | Dispose of as hazardous or special waste. Do not discharge into drains or rivers.[3][4] |
| AG3 Alkaline Button Cell Battery | Battery | Contains potassium hydroxide; risk of leakage and rupture if handled improperly. | Recycle through designated battery recycling programs. Do not incinerate.[5][6][7] |
| Alloy In97-Ag3 RMA 201 / EASY PRINT Sn96,5/Ag3/Cu0,5 | Solder Alloy/Paste | May cause an allergic skin reaction. | Dispose of in accordance with local, state, or national legislation.[8][9] |
Detailed Disposal Protocol for this compound Antibody and Associated Waste
The following step-by-step procedure is a general guideline for the disposal of the this compound antibody and materials it may have contaminated. Always defer to your institution-specific protocols.
Experimental Protocol: Disposal of this compound Antibody Waste
-
Decontamination of Liquid Waste:
-
Collect all liquid waste containing the this compound antibody (e.g., buffer solutions, cell culture media) in a leak-proof, labeled container.
-
Treat the liquid waste with a suitable disinfectant, such as a fresh 10% bleach solution (final concentration of 1% sodium hypochlorite), for a contact time of at least 30 minutes.
-
After decontamination, the neutralized solution may be permissible for drain disposal, provided it does not contain other hazardous chemicals.[10] Consult your local EHS for guidance on drain disposal eligibility.
-
-
Disposal of Contaminated Solid Waste (Non-Sharps):
-
Items such as gloves, pipette tips, and tubes that have come into contact with the this compound antibody should be collected in a designated biohazard bag.
-
The bag should be securely closed when three-quarters full.
-
Store the bag in a secondary container to await pickup by your institution's hazardous waste management service.
-
-
Disposal of Contaminated Sharps:
-
Needles, syringes, and other sharp objects contaminated with the this compound antibody must be placed in a puncture-resistant, leak-proof sharps container.
-
Do not recap, bend, or break needles.
-
Seal the sharps container when it is three-quarters full and arrange for its disposal through your EHS office.
-
-
Disposal of Empty Product Vials:
-
Empty vials that contained the this compound antibody should be managed as hazardous waste unless thoroughly triple-rinsed.[11]
-
The first rinseate must be collected and disposed of as hazardous chemical waste.[10]
-
After triple-rinsing, deface the label and dispose of the container in the appropriate glass or plastic recycling bin, as per institutional policy.[10][11]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of laboratory waste, applicable to this compound antibody and related materials.
References
- 1. benchchem.com [benchchem.com]
- 2. grestas.lt [grestas.lt]
- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 4. buildingdesignindex.co.uk [buildingdesignindex.co.uk]
- 5. d.otto.de [d.otto.de]
- 6. asset.conrad.com [asset.conrad.com]
- 7. csuohio.edu [csuohio.edu]
- 8. aimspecialty.com [aimspecialty.com]
- 9. triopak.fi [triopak.fi]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Handling Protocols for "AG3.0" Products
Given that "AG3.0" is not a universally recognized chemical identifier, this guide provides essential safety and logistical information for handling a product representative of this designation in a research and drug development setting: a solder paste containing silver (Ag3), tin, and copper. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimizing exposure to hazardous materials. The following table summarizes the recommended PPE for handling a substance similar to a solder paste with 3% silver.
| Protection Type | Equipment | Specifications |
| Eye and Face Protection | Safety Goggles | Should have side shields and an anti-fog feature, especially when used with a half-mask respirator. |
| Hand Protection | Chemical-Resistant Gloves | Recommended materials include natural rubber, nitrile rubber, or butyl rubber. The choice of glove material should be based on the specific chemical composition and potential for exposure. |
| Respiratory Protection | Respirator | In situations with a risk of inhaling fumes or dust, a respirator appropriate for organic substances, used with a mask or half-mask, is advised. A full respiratory protection program, including fit testing and training, is essential. |
| Skin and Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin contact. In case of a fire, gas-tight protective clothing is necessary. |
Operational Plan for Safe Handling
A systematic approach to handling chemicals in a laboratory setting is crucial for safety. This involves preparation, handling, and post-handling procedures.
Preparation:
-
Consult the Safety Data Sheet (SDS): Before handling any chemical, thoroughly review its SDS to understand the hazards, required PPE, and emergency procedures.
-
Ensure Proper Ventilation: Work in a well-ventilated area. Local and general ventilation systems should be operational to minimize the concentration of airborne contaminants.
-
Assemble PPE: Gather all necessary personal protective equipment as specified in the SDS and inspect it for any damage.
Handling:
-
Personal Hygiene: Do not eat, drink, or smoke in the work area.[1][2]
-
Avoid Direct Contact: Take precautions to avoid direct contact with the substance.
-
Emergency Preparedness: Be aware of the location of emergency equipment such as fire extinguishers, safety showers, and eyewash stations.
Post-Handling:
-
Decontamination: After handling, wash your hands thoroughly. Before entering areas designated for meals, remove any contaminated clothing and protective equipment.[1]
-
Storage: Store the chemical in a cool, dry place, away from incompatible materials like strong oxidizers and strong acids.
Disposal Plan
The disposal of chemical waste must be handled responsibly to prevent environmental contamination and ensure compliance with regulations.
-
Waste Classification: This material and its container are to be treated as hazardous waste.
-
Containment: Collect any waste material in suitable, labeled containers.
-
Environmental Precautions: Prevent the release of the substance into sewage systems, watercourses, and soil.[1] In case of a spill, contain it to prevent it from spreading.
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and national legislation.
Experimental Workflow for Handling Hazardous Chemicals
The following diagram illustrates a standard workflow for safely handling a potentially hazardous chemical in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
